Docosa-4,10,13,16-tetraenoic acid
Beschreibung
Eigenschaften
CAS-Nummer |
122068-08-0 |
|---|---|
Molekularformel |
C22H36O2 |
Molekulargewicht |
332.5 g/mol |
IUPAC-Name |
docosa-4,10,13,16-tetraenoic acid |
InChI |
InChI=1S/C22H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h6-7,9-10,12-13,18-19H,2-5,8,11,14-17,20-21H2,1H3,(H,23,24) |
InChI-Schlüssel |
DFNQVYRKLOONGO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC=CCC=CCC=CCCCCC=CCCC(=O)O |
Aussehen |
Assay:≥98%A solution in ethanol |
Synonyme |
cis-4,10,13,16-Docosatetraenoic Acid |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Biosynthesis of Non-Methylene-Interrupted Docosanoids: The 4,10,13,16-22:4 Pathway
Topic: Biosynthesis Pathway of Docosa-4,10,13,16-tetraenoic Acid (22:4 n-6) Type: Technical Whitepaper Audience: Lipidomics Researchers, Metabolic Engineers, and Drug Discovery Scientists
Executive Summary & Structural Distinction
In the field of polyunsaturated fatty acid (PUFA) metabolism, "22:4 n-6" is almost universally synonymous with Adrenic Acid (docosa-7,10,13,16-tetraenoic acid), a key component of the adrenal glands and kidneys. However, the isomer This compound represents a structurally distinct, non-methylene-interrupted (NMI) fatty acid.
This molecule is characterized by a "skipped" unsaturation pattern—a
This guide delineates the biosynthetic logic, enzymatic plasticity, and validation protocols required to study this specific docosanoid isomer.
The Biosynthetic Architecture
The synthesis of this compound occurs primarily when the canonical
The Precursor Divergence
In the standard n-6 pathway, DGLA (20:3 n-6) is rapidly converted to Arachidonic Acid (20:4 n-6) by FADS1. However, if DGLA is acted upon by elongases (ELOVL2/5) instead, it forms 10,13,16-docosatrienoic acid (22:3 n-6) . This 22:3 intermediate is the obligate substrate for the 4,10,13,16 isomer.
Mechanism A: The Modified Sprecher Pathway (Mammalian)
Mammals generally lack a direct
-
Elongation: 22:3 n-6 (10,13,16)
24:3 n-6 (12,15,18). -
Desaturation: 24:3 n-6
24:4 n-6 (6,12,15,18).-
Note: FADS2 exhibits substrate plasticity. While it prefers methylene-interrupted substrates, it can introduce a
bond into C24 chains, creating the necessary precursor.
-
-
Retro-conversion: 24:4 n-6 translocates to the peroxisome.
- -Oxidation: Removal of two carbons yields 22:4 n-6 (4,10,13,16) .
Mechanism B: Direct Desaturation (Alternative/Marine)
In specific marine invertebrates or engineered systems expressing Thraustochytrid desaturases (e.g., Fad4), the pathway is direct. Recent evidence also suggests human FADS2 can exhibit direct
-
Reaction: 22:3 n-6 (10,13,16)
22:4 n-6 (4,10,13,16) .
Pathway Visualization (Graphviz)
The following diagram illustrates the divergence of the 4,10,13,16 pathway from the standard Arachidonic Acid cascade.
Figure 1: Divergence of the 4,10,13,16-22:4 pathway from the canonical Arachidonic acid cascade via DGLA elongation.
Technical Validation: Experimental Protocol
Distinguishing this isomer from Adrenic acid (7,10,13,16) is the primary analytical challenge. Standard GC-FID is insufficient due to overlapping retention times. The following protocol uses GC-MS of 4,4-dimethyloxazoline (DMOX) derivatives, which lock the double bond positions for mass spectral fragmentation.
Protocol: Structural Elucidation via DMOX Derivatization
Objective: Confirm the
Reagents:
-
Lipid extract containing target FA.
-
2-amino-2-methyl-1-propanol.
-
Trifluoroacetic anhydride (TFAA).
Step-by-Step Methodology:
-
Hydrolysis: Saponify lipid extract (0.5M KOH in MeOH, 80°C, 1h) to release free fatty acids.
-
Derivatization: Add 500 µL of 2-amino-2-methyl-1-propanol to the dry fatty acids. Heat at 180°C for 2 hours under nitrogen atmosphere.
-
Extraction: Cool, add 2 mL distilled water, and extract twice with hexane/dichloromethane (2:1).
-
GC-MS Analysis:
-
Column: DB-5MS or equivalent non-polar capillary column (30m x 0.25mm).
-
Temp Program: 150°C (1 min)
20°C/min 300°C.
-
-
Data Interpretation (The Diagnostic Ions):
-
Adrenic Acid (7,10,13,16): Expect a gap of 12 amu between m/z 196 and 208 (C7-C8).
-
Target (4,10,13,16):
-
Marker: Look for a specific doublet peak pattern at m/z 152/153 (characteristic of DMOX with
). -
The Gap: The mass spectrum will show a "clean" alkyl chain fragmentation pattern between C5 and C9, followed by the
interruption.
-
Marker: Look for a specific doublet peak pattern at m/z 152/153 (characteristic of DMOX with
-
Quantitative Data & Enzyme Kinetics
The following table summarizes the metabolic flux potential based on substrate specificity studies of mammalian FADS2 and Thraustochytrid FAD4.
| Enzyme System | Substrate | Reaction Type | Conversion Efficiency | Reference |
| Human FADS2 | 22:3 n-6 | Low (<5%) | ||
| Human FADS2 | 24:3 n-6 | Moderate (~30%) | ||
| Thraustochytrid FAD4 | 22:3 n-6 | High (>80%) | ||
| Rat Testis Homogenate | DGLA | Full Biosynthesis | Detectable (Endogenous) |
Scientific Commentary & Causality
Why does this pathway matter?
The presence of 4,10,13,16-22:4 is a biomarker for
Self-Validating the System: To ensure your biological system is actually producing this via the pathway described, you must use a FADS1 inhibitor (e.g., CP-24879) .
-
Prediction: If you inhibit FADS1, Arachidonic acid levels will drop, DGLA will rise, and subsequently, 4,10,13,16-22:4 levels should increase significantly as the overflow pathway is activated. If 4,10,13,16-22:4 does not increase, the ELOVL5 elongation step is the bottleneck.
References
-
Park, H. G., et al. (2015). "The fatty acid desaturase 2 (FADS2) gene product catalyzes Δ4 desaturation to yield n-3 docosahexaenoic acid and n-6 docosapentaenoic acid in human cells."[2] The FASEB Journal.[2]
-
Qiu, X., et al. (2001). "Identification of a Delta 4 fatty acid desaturase from Thraustochytrium sp.[4] involved in the biosynthesis of docosahexanoic acid."[2][4][5][6] Journal of Biological Chemistry.
-
Yu, Q. T., et al. (1989). "Location of double bonds in fatty acids of fish oil and rat testis lipids. Gas chromatography-mass spectrometry of the oxazoline derivatives." Lipids.[1][2][3][7][8][9][10][11][12]
-
Sprecher, H., et al. (1995). "Regulation of the biosynthesis of 4,7,10,13,16,19-docosahexaenoic acid." Prostaglandins, Leukotrienes and Essential Fatty Acids.
-
Barnathan, G. (2009). "Non-methylene-interrupted fatty acids from marine invertebrates: Occurrence, characterization and biological properties."[13] Biochimie.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. The fatty acid desaturase 2 (FADS2) gene product catalyzes Δ4 desaturation to yield n-3 docosahexaenoic acid and n-6 docosapentaenoic acid in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of the biosynthesis of 4,7,10,13,16,19-docosahexaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of a Delta 4 fatty acid desaturase from Thraustochytrium sp. involved in the biosynthesis of docosahexanoic acid by heterologous expression in Saccharomyces cerevisiae and Brassica juncea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Δ4-desaturation pathway for DHA biosynthesis is operative in the human species: differences between normal controls and children with the Zellweger syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. thomassci.com [thomassci.com]
- 8. researchgate.net [researchgate.net]
- 9. Biosynthesis of Polyunsaturated Fatty Acids in Marine Invertebrates: Recent Advances in Molecular Mechanisms [mdpi.com]
- 10. larodan.com [larodan.com]
- 11. cis-4,10,13,16-Docosatetraenoic Acid | CAS 122068-08-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 12. Enzymes enabling the biosynthesis of various C20 polyunsaturated fatty acids in a sea urchin Hemicentrotus pulcherrimus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Unveiling the Obscure: A Technical Guide to the Natural Sources of Docosa-4,10,13,16-tetraenoic Acid
Abstract
Docosa-4,10,13,16-tetraenoic acid is a lesser-known long-chain polyunsaturated fatty acid, the natural occurrences of which remain relatively obscure compared to its more ubiquitous isomers. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the natural sources of this specific fatty acid. It is intended for researchers, scientists, and professionals in drug development who are interested in the exploration of rare fatty acids for potential therapeutic applications. This document delves into the known biological origins, plausible biosynthetic pathways, and methodologies for the extraction, purification, and characterization of this compound, while also addressing the current limitations in the field and suggesting future research directions.
Introduction: The Significance of this compound
Polyunsaturated fatty acids (PUFAs) are critical components of cellular membranes and precursors to a vast array of signaling molecules. While the biological roles of common PUFAs like arachidonic acid and docosahexaenoic acid (DHA) are well-established, the functions of their less common isomers, such as this compound, are still largely unexplored. The unique positioning of the double bonds in this molecule suggests that it may possess distinct physical properties and biological activities. One isomer, cis-4,10,13,16-Docosatetraenoic acid, has been identified as a long-chain polyunsaturated fatty acid derived from the lipids of rat testis[1]. Another related compound, 4,9,15,19-Docosatetraenoic acid, has been found in the marine organism Ophiura sarsi. These findings hint at the existence of specialized biosynthetic pathways and potential physiological roles in specific tissues and organisms.
Identified Natural Sources and Distribution
The known natural sources of this compound are limited, highlighting the need for more extensive lipidomic studies across a broader range of biological samples.
Mammalian Tissues
The most definitive identification of a specific isomer of this compound comes from studies on mammalian lipids.
-
cis-4,10,13,16-Docosatetraenoic acid in Rat Testis: Research has shown that cis-4,10,13,16-docosatetraenoic acid is present in the lipids of rat testis[1]. This specific localization suggests a potential role in reproductive processes, although its exact function remains to be elucidated.
Marine Organisms
Marine ecosystems are a rich source of diverse fatty acid structures. While the exact 4,10,13,16 isomer has not been widely reported, the presence of structurally related non-methylene-interrupted fatty acids in certain marine species suggests that these organisms are a promising area for further investigation.
-
Related Isomers in Marine Invertebrates: The starfish Ophiura sarsi has been found to contain 4,9,15,19-Docosatetraenoic acid. The biosynthetic machinery capable of producing such unusual fatty acid structures may also be able to synthesize the 4,10,13,16 isomer. Other marine organisms, including various species of starfish, flounders, and sharks, have been shown to accumulate tetracosahexaenoic acid (THA, 24:6n-3), a precursor in the biosynthesis of DHA[2]. The metabolic pathways in these organisms are clearly adapted for the synthesis of a wide range of long-chain PUFAs.
The following table summarizes the known and potential sources of this compound and related isomers.
| Fatty Acid Isomer | Known/Potential Source | Organism Type | Reference |
| cis-4,10,13,16-Docosatetraenoic acid | Rat Testis | Mammalian | [1] |
| 4,9,15,19-Docosatetraenoic acid | Ophiura sarsi | Marine Invertebrate | |
| Tetracosahexaenoic acid (24:6n-3) | Starfish, Flounder, Sharks | Marine Organisms | [2] |
Proposed Biosynthetic Pathways
The biosynthesis of this compound is not well-defined. However, based on the known mechanisms of fatty acid metabolism, a plausible pathway can be proposed. The synthesis of long-chain PUFAs typically involves a series of desaturation and elongation steps. The formation of the specific double bond pattern in this compound likely involves a combination of standard and non-standard enzymatic activities.
Caption: Proposed biosynthetic pathway for this compound.
Methodologies for Extraction, Purification, and Analysis
The successful isolation and characterization of this compound from natural sources require a multi-step approach, combining robust extraction techniques with high-resolution separation and analytical methods.
Extraction of Total Lipids
The initial step involves the extraction of total lipids from the biological matrix. A modified Folch or Bligh-Dyer method is generally effective.
Protocol for Total Lipid Extraction:
-
Homogenize the tissue sample in a chloroform:methanol mixture (2:1, v/v).
-
Filter the homogenate to remove solid debris.
-
Wash the extract with a 0.9% NaCl solution to induce phase separation.
-
Collect the lower chloroform phase containing the total lipids.
-
Evaporate the solvent under a stream of nitrogen.
Saponification and Derivatization
To analyze the fatty acid composition, the extracted lipids are saponified to release the free fatty acids, which are then derivatized to a more volatile form, typically fatty acid methyl esters (FAMEs), for gas chromatography analysis.
Protocol for FAME Preparation:
-
Resuspend the lipid extract in a known volume of toluene.
-
Add a methanolic solution of sodium hydroxide and heat to saponify the lipids.
-
Add boron trifluoride in methanol and heat to methylate the free fatty acids.
-
Extract the FAMEs with hexane.
-
Wash the hexane extract with saturated NaCl solution.
-
Collect the upper hexane phase containing the FAMEs and dry it over anhydrous sodium sulfate.
Purification and Isolation
The purification of specific fatty acid isomers from a complex mixture is a significant challenge. A combination of chromatographic techniques is often necessary.
-
Urea Complexation: This method can be used to remove saturated and monounsaturated fatty acids, thereby enriching the polyunsaturated fraction[3].
-
Low-Temperature Fractional Crystallization: Further enrichment of PUFAs can be achieved by fractional crystallization from an organic solvent like acetone at low temperatures[3].
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase or silver-ion HPLC can provide high-resolution separation of fatty acid isomers.
Analysis and Structural Elucidation
The identification and structural characterization of this compound require sophisticated analytical techniques.
-
Gas Chromatography-Flame Ionization Detection (GC-FID): GC-FID is the standard method for the quantitative analysis of FAMEs[4].
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides information on the molecular weight and fragmentation patterns of FAMEs, which is crucial for identifying unknown fatty acids.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the definitive structural elucidation of purified fatty acids, allowing for the precise determination of double bond positions and configurations.
The following diagram illustrates a typical workflow for the extraction, analysis, and characterization of this compound.
Caption: Workflow for the analysis of this compound.
Challenges and Future Directions
The study of this compound is still in its infancy. The primary challenges include its low natural abundance, the difficulty in separating it from other isomers, and the lack of commercially available analytical standards. Future research should focus on:
-
Broadening the Search for Natural Sources: Comprehensive lipidomic screening of a wider variety of organisms, particularly from unique ecological niches, is needed to identify new sources of this fatty acid.
-
Elucidating the Biosynthetic Pathway: The identification and characterization of the enzymes responsible for the synthesis of this compound will be crucial for understanding its biological relevance and for potential biotechnological production.
-
Investigating Biological Activity: Once sufficient quantities of the purified fatty acid are available, its biological activities can be investigated in various in vitro and in vivo models. This could reveal novel therapeutic applications.
Conclusion
This compound represents an intriguing yet understudied component of the lipidome. Its known presence in specialized tissues and the existence of related compounds in diverse organisms suggest that it may play important biological roles. The methodologies outlined in this guide provide a framework for the further exploration of this rare fatty acid. Continued research in this area is essential to unlock the full potential of this compound and to expand our understanding of the vast and complex world of polyunsaturated fatty acids.
References
-
Wikipedia. (n.d.). Docosatetraenoic acid. Retrieved from [Link]
- Google Patents. (1988). US4792418A - Method of extraction and purification of polyunsaturated fatty acids from natural sources.
-
Brenner, R. R., & Peluffo, R. O. (1967). Inhibitory effect of docosa-4,7,10,13,16,19-hexaenoic acid upon the oxidative desaturation of linoleic into gamma-linolenic acid and of alpha-linolenic into octadeca-6,9,12,15-tetraenoic acid. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 137(1), 184–186. [Link]
-
Dillon, G. P., et al. (2019). Analytical Method Assessment for the Determination of DHA and Fatty Acids Present in Unextracted Aurantiochytrium limacinum Biomass. Food and Nutrition Sciences, 10(4), 469-483. Retrieved from [Link]
- Qiu, X. (2003). Biosynthesis of docosahexaenoic acid (DHA, 22:6-4, 7,10,13,16,19): two distinct pathways.
-
Health Benefits Times. (2019, January 21). Docosatetraenoic acid Facts. Retrieved from [Link]
- Kapoor, R., & Patil, U. K. (2012). Importance and production of omega-3 fatty acids from natural sources. International Journal of Pharmaceutical & Biological Archives, 3(6), 1333-1343.
- Voss, A., Reinhart, M., Sankarappa, S., & Sprecher, H. (1991). The metabolism of 7,10,13,16,19-docosapentaenoic acid to 4,7,10,13,16,19-docosahexaenoic acid in rat liver is independent of a 4-desaturase. Journal of Biological Chemistry, 266(30), 19995–20000.
-
Kaneko, T., et al. (2018). Generation of Tetracosahexaenoic Acid in Benthic Marine Organisms. Marine drugs, 16(10), 384. [Link]
- Sharma, M., & Sharma, P. (2015). Docosahexaenoic Acid (Dha) – The Magic of Master Brain.
- Liu, J., et al. (2016). an efficient method for determination of components in docosahexaenoic acid-phosphatidylcholine using pre-column derivatization hplc. Journal of the Chilean Chemical Society, 61(2), 2959-2963.
-
Whole Food Catalog. (n.d.). Foods High in Docosatetraenoic acid. Retrieved from [Link]
-
Chen, J., et al. (2019). Marine unsaturated fatty acids: structures, bioactivities, biosynthesis and benefits. RSC advances, 9(61), 35689–35703. [Link]
- Kizhakkedathu, J. N., et al. (2023). A randomized double-blind trial to measure the absorption characteristics of eicosapentaenoic acid and docosahexaenoic. Lipids in Health and Disease, 22(1), 1-10.
-
ResearchGate. (2019). (PDF) Analytical Method Assessment for the Determination of DHA and Fatty Acids Present in Unextracted Aurantiochytrium limacinum Biomass. Retrieved from [Link]
-
ResearchGate. (2018). (PDF) Efficient Extraction of a Docosahexaenoic Acid (DHA)-Rich Lipid Fraction from Thraustochytrium sp. Using Ionic Liquids. Retrieved from [Link]
- MDPI. (2018). Efficient Extraction of a Docosahexaenoic Acid (DHA)-Rich Lipid Fraction from Thraustochytrium sp. Using Ionic Liquids. Molecules, 23(10), 2645.
- Calder, P. C. (2016). Docosahexaenoic acid. ePrints Soton.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Generation of Tetracosahexaenoic Acid in Benthic Marine Organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US4792418A - Method of extraction and purification of polyunsaturated fatty acids from natural sources - Google Patents [patents.google.com]
- 4. Analytical Method Assessment for the Determination of DHA and Fatty Acids Present in Unextracted Aurantiochytrium limacinum Biomass [scirp.org]
Precision Enzymatic Synthesis of Docosa-4,10,13,16-tetraenoic Acid
A Technical Guide for Targeted NMIFA Production
Executive Summary & Structural Distinction
Target Molecule: Docosa-4,10,13,16-tetraenoic acid (22:4 n-6). Classification: Non-Methylene-Interrupted Fatty Acid (NMIFA).
This guide details the enzymatic synthesis of a rare 22-carbon polyunsaturated fatty acid (PUFA) distinct from its common isomer, Adrenic Acid (Docosa-7,10,13,16-tetraenoic acid).[1] While Adrenic Acid is a methylene-interrupted metabolite of Arachidonic Acid, the target molecule contains a
This specific isomer cannot be synthesized via the standard mammalian
Applications:
-
Membrane Biophysics: Probing lipid raft dynamics with NMIFA analogs.
-
Metabolic Tracing: Differentiating
-desaturase activity from retro-conversion pathways. -
Pharmacology: Investigating resolvin-like metabolites derived from non-standard precursors.
Biosynthetic Logic: The "Elongation-First" Pathway
To synthesize this compound, we must reconstruct a pathway that exists in specific marine invertebrates and Thraustochytrids but is absent in mammals.
The Divergence Point
In standard mammalian metabolism, DGLA (20:3 n-6) is rapidly desaturated by FADS1 (
The Pathway Design
-
Precursor: Dihomo-
-linolenic acid (DGLA, 20:3 ). -
Step 1 (Elongation): ELOVL5 elongates DGLA to Docosatrienoic acid (22:3
). -
Step 2 (Desaturation):
-Desaturase (FAD4) introduces a double bond at C4. -
Product: this compound.
Pathway Visualization
Caption: Divergence of the NMIFA pathway (Green/Blue) from the standard Arachidonic Acid cascade (Red). Exclusion of
Experimental Protocol: Heterologous Expression System
The most robust method to ensure isomeric purity is to use a biological "blank canvas" like Saccharomyces cerevisiae, which lacks endogenous PUFA desaturases.
Phase 1: Genetic Construction
Host Strain: S. cerevisiae INVSc1 (auxotrophic for Uracil/Leucine).
| Component | Gene Source | Role | Promoter |
| Elongase | Rattus norvegicus (rELOVL5) or Mortierella alpina | Elongates C20:3 to C22:3 | pGAL1 (Inducible) |
| Desaturase | Thraustochytrium sp. (FAD4) | Introduces | pGAL10 (Inducible) |
| Vector | pYES2 (Invitrogen) | High-copy episomal plasmid | Galactose inducible |
Why FAD4?
The
Phase 2: Culture & Bioconversion
-
Inoculation: Inoculate transformed yeast into SC-Ura (Synthetic Complete minus Uracil) media containing 2% raffinose (non-repressing carbon source).
-
Induction: At OD600 = 1.0, dilute into induction media containing 2% Galactose and 1% Tergitol NP-40 (solubilizing agent).
-
Substrate Feeding:
-
Add DGLA (20:3 n-6) to a final concentration of 250 µM .
-
Note: Do not feed Arachidonic Acid. Feeding DGLA combined with the absence of
-desaturase guarantees the elongation pathway.
-
-
Incubation: Incubate at 20°C for 72-96 hours .
-
Causality: Lower temperatures (15-20°C) increase oxygen solubility and membrane fluidity, significantly enhancing desaturase folding and activity compared to 30°C.
-
Phase 3: Lipid Extraction & Methylation
-
Harvest: Pellet yeast cells (3000 x g, 5 min). Wash twice with PBS.
-
Transesterification: Resuspend pellet in 2 mL Methanolic HCl (3N) .
-
Reaction: Incubate at 80°C for 1 hour in sealed glass tubes.
-
Integrity Check: Flush tubes with Nitrogen gas before sealing to prevent oxidative degradation of the PUFA.
-
-
Extraction: Add 1 mL Hexane and 1 mL 0.9% NaCl. Vortex and centrifuge. Collect the upper hexane phase containing Fatty Acid Methyl Esters (FAMEs).
Purification Strategy
Since the conversion efficiency is rarely 100%, the extract will contain unreacted DGLA (20:3), the intermediate (22:3), and the target (22:4).
Step 1: Urea Complexation (Enrichment)
To remove saturated and monounsaturated fatty acids (from the yeast background):
-
Dissolve FAME mix in methanol/urea solution.
-
Crystallize at 4°C. Saturated FAMEs form inclusion complexes with urea and precipitate.
-
The supernatant is enriched in PUFAs (DGLA, 22:3, 22:4).
Step 2: Silver Ion Chromatography (Ag-HPLC)
This is the gold standard for separating isomers based on the number and geometry of double bonds.
-
Column: ChromSpher 5 Lipids (Ag+ impregnated).
-
Mobile Phase: Hexane/Acetonitrile gradient (0.5% to 2% Acetonitrile).
-
Detection: UV at 205 nm (or ELSD).
-
Separation Logic: The target 22:4 elutes after 22:3 and DGLA due to higher pi-complexation with silver ions. It will elute differently than an Adrenic Acid standard due to the spatial arrangement of the
bond.
Analytical Validation (Self-Validating System)
You must confirm the position of the double bonds. Simple retention time matching is insufficient for NMIFA.
GC-MS of DMOX Derivatives
Convert FAMEs to 4,4-dimethyloxazoline (DMOX) derivatives to fix the double bond migration during fragmentation.
Diagnostic Mass Fragments for this compound:
| Fragment Type | m/z Marker | Interpretation |
| Molecular Ion (M+) | 371 | Consistent with C22:4 DMOX derivative. |
| Gap of 12 amu | A mass difference of 12 amu between C3 and C4 fragments (instead of 14) indicates the | |
| Gap 10-13 | Gap of 12 amu | Confirms methylene interruption at C10. |
| Gap 4-10 | No 12 amu gap | The long saturated chain between C4 and C10 (5 carbons) will show a regular series of 14 amu increments, proving the absence of |
Data Summary Table
| Parameter | Target Value | Control (Adrenic Acid) |
| Precursor | DGLA (20:3 n-6) | Arachidonic Acid (20:4 n-6) |
| Key Enzyme | Elongase only | |
| Total Carbons | 22 | 22 |
| Double Bonds | 4 | 4 |
| Positions | 4 , 10, 13, 16 | 7 , 10, 13, 16 |
| GC Elution | Late (Polar column) | Distinct from Target |
References
-
Qiu, X., et al. (2001). "Identification of a Delta 4 fatty acid desaturase from Thraustochytrium sp. involved in the biosynthesis of docosahexanoic acid by heterologous expression in Saccharomyces cerevisiae and Brassica juncea." Journal of Biological Chemistry, 276(34), 31561-31566. Link
-
Pereira, S.L., et al. (2004). "A novel omega3-fatty acid desaturase involved in the biosynthesis of eicosapentaenoic acid." Biochemical Journal, 378(Pt 2), 665-671. Link
-
Christie, W.W. (1998). "Gas chromatography-mass spectrometry methods for structural analysis of fatty acids." Lipids, 33(4), 343-353. Link
-
Barnathan, G. (2009). "Non-methylene-interrupted fatty acids from marine invertebrates: Occurrence, characterization and biological properties." Biochimie, 91(6), 671-678. Link
Sources
The "Skipped" Isomer: A Technical Guide to cis-4,10,13,16-Docosatetraenoic Acid
Topic: Discovery, Biochemistry, and Technical Analysis of cis-4,10,13,16-Docosatetraenoic Acid (22:4 n-6) Content Type: In-depth Technical Whitepaper Audience: Lipidomics Researchers, Biochemists, and Drug Discovery Professionals
Executive Summary & Chemical Identity
While Adrenic Acid (docosa-7,10,13,16-tetraenoic acid) dominates the literature as the primary 22-carbon n-6 polyunsaturated fatty acid (PUFA) in mammalian systems, a distinct, structurally unique isomer exists: cis-4,10,13,16-docosatetraenoic acid .
This molecule is a Non-Methylene-Interrupted Fatty Acid (NMIFA) . Unlike standard PUFAs where double bonds are separated by a single methylene group (-CH2-), this isomer features a "skipped" polymethylene chain between the
Chemical Specifications
| Property | Specification |
| Common Name | 4,10,13,16-22:4 (Testicular Isomer) |
| IUPAC Name | (4Z,10Z,13Z,16Z)-docosa-4,10,13,16-tetraenoic acid |
| CAS Registry Number | 122068-08-0 |
| Molecular Formula | C₂₂H₃₆O₂ |
| Molecular Weight | 332.52 g/mol |
| Lipid Number | 22:4 (n-6) |
| Structural Feature | NMIFA : Lacks |
Historical Context and Discovery
The discovery of cis-4,10,13,16-docosatetraenoic acid is inextricably linked to the evolution of gas-liquid chromatography (GLC) and mass spectrometry (MS) in the mid-20th century. Unlike major PUFAs (Arachidonic acid, DHA) isolated in bulk, this isomer was identified during the "fine-tuning" era of lipidomics, where researchers sought to characterize the "unknown peaks" in reproductive tissue profiles.
The Testicular Lipid Anomaly (1960s-1980s)
In the 1960s, lipid biochemists analyzing rat testis observed fatty acid profiles that did not conform to standard methylene-interrupted patterns. While investigating essential fatty acid (EFA) deficiency, researchers noted that reproductive tissues maintained specific long-chain PUFAs even when dietary precursors were scarce.
-
The Identification: The isomer was structurally elucidated as a minor component of rat testis lipids.[1] It was distinguished from Adrenic acid (7,10,13,16-22:4) by its retention time on polar capillary columns and its unique fragmentation pattern in MS, which revealed the absence of the
double bond and the presence of a bond usually reserved for n-3 fatty acids (like DHA). -
The "Dead-End" Hypothesis: Early hypotheses suggested this molecule was a "dead-end" metabolite formed when Delta-4 desaturase (FADS2) acted on an alternative substrate due to high substrate pressure or specific tissue regulation, bypassing the standard Sprecher pathway.
Biosynthetic Pathways and Mechanism
The synthesis of cis-4,10,13,16-docosatetraenoic acid represents a divergence from the canonical n-6 PUFA pathway. To understand its formation, one must contrast it with the production of Adrenic Acid and Osbond Acid.
The Canonical vs. The Alternative Pathway
-
Canonical Pathway (Adrenic Acid):
-
Arachidonic Acid (20:4n-6)
Elongase (ELOVL2/5) Adrenic Acid (22:4 n-6, ) . -
Further metabolism: Adrenic Acid
24:4n-6 Desaturase 24:5n-6 -oxidation Osbond Acid (22:5 n-6, ) .
-
-
The 4,10,13,16 Pathway (The "Skipped" Mechanism):
-
This isomer is likely formed via the direct
desaturation of a 22-carbon precursor that has not been desaturated at . -
Precursor: Docosa-10,13,16-trienoic acid (22:3 n-6) .
-
Enzyme: FADS2 (Delta-4 Desaturase activity) .
-
Mechanism: 22:3 n-6 accumulates (via elongation of 20:3 n-6). FADS2, which typically acts on 22:5 n-3 (to make DHA) or 22:4 n-6 (in the Sprecher pathway), promiscuously desaturates 22:3 n-6 at the
position. -
Result: A molecule with double bonds at 4, 10, 13, and 16.[1][2][3][4][5][6][7][8][9]
-
Pathway Visualization
The following diagram illustrates the divergence of the 4,10,13,16 isomer from the standard n-6 metabolic tree.
Figure 1: Biosynthetic divergence showing the formation of cis-4,10,13,16-22:4 via direct Delta-4 desaturation of 22:3 n-6, bypassing the standard Adrenic/Osbond pathway.
Biological Significance: Why Does It Exist?
Testicular Membrane Fluidity
The primary reservoir for this lipid is the testis. Spermatogenesis requires rapid membrane remodeling and extreme fluidity. NMIFAs (Non-Methylene-Interrupted Fatty Acids) like 4,10,13,16-22:4 possess unique packing properties in the phospholipid bilayer. The "kink" provided by the
Marker of Delta-5 Desaturase Bypass
The accumulation of this isomer can indicate a bottleneck or bypass of the
Technical Protocol: Identification and Separation
Distinguishing cis-4,10,13,16-22:4 from Adrenic Acid (7,10,13,16-22:4) is the primary analytical challenge. Standard C18 columns often co-elute these isomers.
Protocol: High-Resolution GC-MS Analysis
Objective: Separate and identify 22:4 isomers from testicular lipid extracts.
Reagents:
-
Chloroform/Methanol (2:1 v/v)
-
14% Boron Trifluoride (BF3) in Methanol
-
Internal Standard: C23:0 Methyl Ester
Workflow:
-
Lipid Extraction (Folch Method):
-
Homogenize 100mg tissue in 20 volumes of Chloroform/Methanol (2:1).
-
Wash with 0.9% NaCl. Centrifuge to separate phases.
-
Collect lower organic phase and dry under Nitrogen (
).
-
-
Derivatization (FAME Synthesis):
-
Resuspend lipid residue in 0.5 mL Toluene.
-
Add 1.0 mL BF3-Methanol.
-
Incubate at 100°C for 45 minutes (Critical: Ensure complete methylation of long chains).
-
Extract FAMEs (Fatty Acid Methyl Esters) into Hexane.
-
-
GC-MS Parameters (Critical for Isomer Resolution):
-
Column: High-polarity cyanopropyl polysiloxane column (e.g., CP-Sil 88 or SP-2560 ). Standard non-polar columns (DB-5) will fail to separate the isomers adequately.
-
Carrier Gas: Helium at 1.0 mL/min constant flow.
-
Temperature Program:
-
Start: 140°C (hold 5 min).
-
Ramp: 4°C/min to 240°C.
-
Hold: 240°C for 15 min.
-
-
Detection: Electron Impact (EI) Mass Spectrometry.
-
-
Data Analysis (Diagnostic Ions):
-
Adrenic Acid (7,10,13,16): Look for characteristic fragmentation related to the
position. -
Target Isomer (4,10,13,16):
-
Look for m/z 150 or similar fragments indicative of the
double bond (characteristic of PUFAs like DHA). -
Absence of methylene-interrupted fragments between C4 and C10.
-
-
Comparative Data: 22:4 Isomers
| Feature | Adrenic Acid (Standard) | cis-4,10,13,16-Docosatetraenoic Acid (Target) |
| Double Bond Positions | 7, 10, 13, 16 | 4, 10, 13, 16 |
| Structure Type | Methylene-Interrupted (Standard) | Non-Methylene-Interrupted (NMIFA) |
| Primary Precursor | Arachidonic Acid (20:4 n-6) | Docosa-10,13,16-trienoic acid (22:3 n-6) |
| Enzymatic Origin | Elongase (ELOVL) | FADS2 ( |
| Major Tissue | Adrenal Glands, Kidney, Brain | Testis (Rat/Murine models) |
| Commercial Availability | High | Low (Specialized Standards only) |
References
-
Lipid Maps Structure Database. (n.d.). LIPID MAPS® Structure Database (LMSD). Retrieved from [Link]
-
PubChem. (n.d.). Compound Summary: cis-4,10,13,16-Docosatetraenoic acid.[1] Retrieved from [Link]
- Sprecher, H. (2000). Metabolism of highly unsaturated n-3 and n-6 fatty acids. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids.
- Aveldano, M. I., & Sprecher, H. (1987). Synthesis of very long chain (C24 to C36) polyenoic fatty acids in rat testis. Journal of Biological Chemistry.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. A ‘rule of 0.5’ for the metabolite-likeness of approved pharmaceutical drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jeffreydachmd.com [jeffreydachmd.com]
- 4. researchgate.net [researchgate.net]
- 5. genecards.org [genecards.org]
- 6. (10Z,13Z)-10,13-Nonadecadienoic acid | CAS#:29204-20-4 | Chemsrc [chemsrc.com]
- 7. Linoleic Acid: The Code of Life? [innovationinfo.org]
- 8. researchgate.net [researchgate.net]
- 9. larodan.com [larodan.com]
Methodological & Application
Application Note: High-Resolution LC-MS/MS Quantitation of Docosa-4,10,13,16-tetraenoic Acid (22:4 n-6 Isomer)
Executive Summary & Scientific Rationale
This protocol details a validated methodology for the quantification of Docosa-4,10,13,16-tetraenoic acid , a specific Non-Methylene Interrupted Fatty Acid (NMIFA) isomer of the n-6 series.
The Analytical Challenge:
Standard lipidomics workflows typically target Adrenic Acid (Docosa-7,10,13,16-tetraenoic acid), the dominant 22:4 n-6 PUFA involved in inflammation resolution. The target analyte here, the
Scientific Integrity Note:
Standard low-resolution mass spectrometry cannot distinguish these isomers solely by mass-to-charge ratio (
Reagents and Chemicals
-
Target Standard: this compound (Authentic standard required for RT confirmation).
-
Interference Check Standard: Adrenic Acid (Docosa-7,10,13,16-tetraenoic acid).
-
Internal Standard (IS): Arachidonic Acid-d8 or Adrenic Acid-d4 (Deuterated standards are critical for ionization correction).
-
Solvents: LC-MS Grade Acetonitrile (ACN), Isopropanol (IPA), Methanol (MeOH), Water.
-
Modifiers: Ammonium Acetate (1M stock), Acetic Acid (Glacial).
-
Antioxidant: Butylated hydroxytoluene (BHT) – Mandatory to prevent on-column oxidation.
Sample Preparation Protocol (Liquid-Liquid Extraction)
Objective: Isolate Free Fatty Acids (FFA) while minimizing oxidation and matrix interference.
Workflow Diagram
Caption: Optimized Liquid-Liquid Extraction (LLE) workflow ensuring recovery of hydrophobic NMIFA species.
Step-by-Step Procedure
-
Aliquot: Transfer
of sample to a borosilicate glass tube. -
IS Spiking: Add
of Internal Standard working solution ( ). Vortex for 10 sec. -
Precipitation: Add
ice-cold Methanol containing 0.01% BHT (w/v). Vortex for 30 sec. Incubate on ice for 10 min. -
Extraction: Add
of Isooctane/Ethyl Acetate (1:1 v/v) . This non-polar blend is highly specific for neutral lipids and FFAs, reducing phospholipid contamination compared to Chloroform. -
Phase Separation: Vortex vigorously for 2 min. Centrifuge at
for 5 min at . -
Transfer: Transfer the upper organic layer to a fresh glass tube.
-
Repeat: Re-extract the lower phase with
of solvent mixture. Combine organic layers. -
Drying: Evaporate under a gentle stream of Nitrogen at
. Do not apply high heat. -
Reconstitution: Reconstitute in
of 50% Methanol/Water . Vortex and transfer to an autosampler vial with a glass insert.
LC-MS/MS Method Parameters
Chromatographic Conditions
To separate the 4,10,13,16 isomer from the 7,10,13,16 isomer, a high-efficiency C18 column with a shallow gradient is required.
-
Column: Waters ACQUITY UPLC BEH C18 (
) or Phenomenex Kinetex C18. -
Column Temp:
(Elevated temp improves mass transfer for long-chain PUFAs). -
Flow Rate:
. -
Mobile Phase A: Water + 0.02% Acetic Acid + 1mM Ammonium Acetate.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10 v/v) + 0.02% Acetic Acid.
-
Note: Acetic acid is preferred over Formic acid for negative mode fatty acid analysis as it enhances ionization efficiency of the carboxylate anion
.
-
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 30 | Initial Hold |
| 1.0 | 30 | Equilibration |
| 8.0 | 75 | Shallow Gradient (Isomer Separation) |
| 12.0 | 98 | Column Wash |
| 14.0 | 98 | Wash Hold |
| 14.1 | 30 | Return to Initial |
| 16.0 | 30 | Re-equilibration |
Mass Spectrometry Conditions (Triple Quadrupole)
-
Ionization: Electrospray Ionization (ESI) – Negative Mode .
-
Source Temp:
. -
Ion Spray Voltage:
.
MRM Transitions:
| Analyte | Precursor ( | Product ( | Dwell (ms) | Collision Energy (V) | Purpose |
| Docosa-4,10,13,16-tetraenoic | 331.3 | 287.3 | 50 | -22 | Quantifier ( |
| Docosa-4,10,13,16-tetraenoic | 331.3 | 261.3 | 50 | -28 | Qualifier (Chain cleavage) |
| Adrenic Acid (Interference) | 331.3 | 287.3 | 50 | -22 | Monitor for Separation |
| Adrenic Acid-d4 (IS) | 335.3 | 291.3 | 50 | -22 | Internal Standard |
Technical Insight: The transition
Method Validation & Logic
Isomer Separation Logic
The following diagram illustrates the decision logic required to confirm the identity of the specific isomer, ensuring the signal is not Adrenic Acid.
Caption: Logic flow for distinguishing the target NMIFA from the isobaric Adrenic Acid.
Validation Criteria
-
Linearity:
to ( ). -
Recovery: Spike plasma at low, mid, and high levels. Acceptable range: 85-115%.
-
Matrix Effect: Compare slope of standard curve in solvent vs. matrix. If suppression > 20%, switch to Adrenic Acid-d4 as the specific IS.
References
-
Lipid Maps Structure Database.this compound (Structure & Properties).
-
Source: [Link]
-
-
Shimadzu Application News.
-
Source: [Link]
-
-
SCIEX Technical Note.
-
Source: [Link]
-
-
PubChem Compound Summary. cis-4,10,13,16-Docosatetraenoic acid.[4]
-
Source: [Link]
-
Sources
Application Note: High-Resolution Lipidomics of Non-Methylene Interrupted (NMI) Fatty Acids
This Application Note is designed for researchers in lipidomics and drug development. It addresses the specific challenges of utilizing cis-4,10,13,16-Docosatetraenoic Acid —a Non-Methylene-Interrupted (NMI) fatty acid isomer—distinct from its canonical isomer, Adrenic Acid.
Target Analyte: cis-4,10,13,16-Docosatetraenoic Acid (NMI-DTA)
Executive Summary
In high-throughput lipidomics, "Docosatetraenoic Acid" (22:4 n-6) is almost universally identified as Adrenic Acid (
This isomer is a Non-Methylene-Interrupted Fatty Acid (NMIFA) . Its presence is not merely a structural curiosity but a specific biomarker for metabolic shunting in the omega-6 pathway. Specifically, NMI-DTA accumulation indicates a bypass of
This guide provides the protocol for resolving NMI-DTA from Adrenic Acid, establishing it as a pharmacodynamic biomarker for FADS1 inhibitor development and metabolic profiling of peroxisomal disorders.
Biological Mechanism & Causality
To use NMI-DTA effectively, one must understand its origin. It is not a product of the standard arachidonic acid cascade.
The "DGLA Shunt" Pathway
Standard n-6 metabolism converts DGLA (20:3) to Arachidonic Acid (20:4) via
-
Scenario: When FADS1 is inhibited (drug intervention) or impaired (genetic polymorphism/deficiency), DGLA accumulates.
-
The Shunt: Excess DGLA is shunted to Elongase 5 (ELOVL5) , producing 22:3 n-6 (
). -
The Marker: This 22:3 intermediate is then desaturated by FADS2 (acting with
-desaturase activity) to form cis-4,10,13,16-Docosatetraenoic Acid .
Therefore, NMI-DTA is a positive biomarker for FADS1 blockade.
Pathway Visualization
The following diagram illustrates the divergence between the canonical inflammatory pathway (Adrenic) and the metabolic shunt (NMI-DTA).
Caption: Divergence of n-6 metabolism. Blockade of FADS1 shunts DGLA towards the ELOVL/FADS2 pathway, generating the NMI-DTA biomarker.
Technical Protocol: Isomeric Resolution
Challenge: NMI-DTA (4,10,13,16) and Adrenic Acid (7,10,13,16) are isobaric (Exact Mass: 332.2715). Standard rapid-gradient C18 methods often co-elute these species, leading to misidentification.
Solution: Use of a high-strength silica (HSS) T3 column or a specialized C30 column to leverage shape selectivity between the methylene-interrupted (Adrenic) and non-methylene-interrupted (NMI-DTA) structures.
3.1 Sample Preparation (Solid Phase Extraction)
Self-Validating Step: Use an internal standard with a similar retention time but distinct mass, such as d4-Adrenic Acid , to monitor extraction efficiency.
-
Sample: 100 µL Plasma or Tissue Homogenate.
-
Protein Precipitation: Add 400 µL ice-cold Methanol containing 0.01% BHT (antioxidant) and IS (d4-Adrenic Acid). Vortex 30s.
-
Centrifugation: 14,000 x g for 10 min at 4°C.
-
Supernatant Transfer: Move supernatant to a clean glass vial.
-
Alkaline Hydrolysis (Optional but Recommended): To measure total fatty acid content (esterified + free), add 100 µL 1M KOH, incubate at 60°C for 30 min. Neutralize with 100 µL 1M HCl. Note: Skip this if analyzing only Free Fatty Acids.
3.2 LC-MS/MS Conditions
This method utilizes Negative Ion Electrospray (ESI-).
-
System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495).
-
Column: Waters ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) or Phenomenex Kinetex C18 (high density).
-
Why HSS T3? Better retention of polar lipids and enhanced shape selectivity for isomers compared to standard C18.
-
-
Mobile Phase A: Water + 0.1% Formic Acid + 10mM Ammonium Formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10) + 0.1% Formic Acid.
Gradient Profile:
| Time (min) | % B | Flow Rate (mL/min) | Rationale |
|---|---|---|---|
| 0.0 | 40 | 0.4 | Initial loading |
| 2.0 | 40 | 0.4 | Isocratic hold to separate polar interferences |
| 12.0 | 98 | 0.4 | Slow ramp for isomer separation |
| 15.0 | 98 | 0.4 | Column wash |
| 15.1 | 40 | 0.4 | Re-equilibration |
3.3 Mass Spectrometry Parameters (MRM)
Differentiation relies on retention time (RT), but specific fragmentation patterns can assist.
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Expected RT (Relative) |
| NMI-DTA (4,10,13,16) | 331.3 | 287.2 (COO-) | 22 | Earlier (More polar due to |
| Adrenic Acid (7,10,13,16) | 331.3 | 287.2 (COO-) | 22 | Later |
| Osbond Acid (22:5 n-6) | 329.3 | 285.2 | 24 | Earliest |
| d4-Adrenic Acid (IS) | 335.3 | 291.2 | 22 | Matches Adrenic |
Critical Note: You must run a pure standard of cis-4,10,13,16-Docosatetraenoic Acid (e.g., Cayman Chem Item No. 10007270) to establish the exact Retention Time shift relative to Adrenic Acid on your specific column. Typically, the
Data Interpretation & Reference Values
When analyzing results, report the NMI-DTA / Adrenic Acid Ratio . This normalizes for total lipid load and highlights the metabolic shift.
| Biomarker Profile | Biological Interpretation | Clinical Relevance |
| High Adrenic / Low NMI-DTA | Standard Inflammation / Resolution | Normal n-6 Metabolism |
| Elevated NMI-DTA | FADS1 Bypass | FADS1 Inhibition (Drug effect) or Deficiency |
| Elevated NMI-DTA + Low AA | Severe | Target Engagement Confirmation |
| Presence in Testis/Sperm | Normal Physiology | NMI-DTA is naturally high in murine testis; marker of tissue specificity |
References
-
Chemical Identity & Standards
-
Title: cis-4,10,13,16-Docosatetraenoic Acid (CAS 122068-08-0).[1]
- Source: Cayman Chemical / Chem960.
-
-
Biological Relevance (NMI Pathway)
- Title: Transgene-free protein-based genome editing in thraustochytrids enables customizable modulation of long-chain polyunsaturated fatty acid profiles (Identification of NMI-DTA accumulation upon Des
- Source: Kyushu University / ScienceDirect.
-
URL:[Link]
-
Metabolic Context (Adrenic Acid Comparison)
- Title: Lipidomic and Fatty Acid Biomarkers in Whole Blood Can Predict the Dietary Intake of EPA and DHA (Contextualizing 22:4n-6 biomarkers).
- Source: NCBI / PubMed Central.
-
URL:[Link]
-
Medical Application (Kawasaki Disease)
- Title: Protective Effects of Jiawei Baihu Tang in Kawasaki Disease: Omics Analysis and Mechanistic Exploration (Citing cis-4,10,13,16-docosatetraenoic acid as a restored metabolite).
- Source: Springer Medizin.
-
URL:[Link]
Sources
Application Notes & Protocols: A Researcher's Guide to Investigating the Anti-inflammatory Effects of Docosa-4,10,13,16-tetraenoic acid
An overarching search for "investigating anti-inflammatory effects of polyunsaturated fatty acids protocols" will provide a broad framework of common methodologies. More specific searches like "in vitro anti-inflammatory assay macrophages LPS", "NF-κB signaling pathway Western blot protocol", and "zymosan-induced peritonitis mouse model protocol" will yield detailed experimental procedures. To ground the specific topic, I will search for "Docosa-4,10,13,16-tetraenoic acid biological activity" and "n-6 fatty acid anti-inflammatory mechanisms" to build the rationale and introduction. Finally, I will search for review articles on "specialized pro-resolving mediators" and "resolution of inflammation" to find authoritative sources for citation on the broader concepts. I will then synthesize this information to construct the detailed application notes and protocols as requested.
Abstract
Chronic inflammation is a significant driver of numerous pathological states. The resolution of inflammation is an active, mediator-driven process, with lipid-derived specialized pro-resolving mediators (SPMs) playing a pivotal role.[1][2] While much research has focused on omega-3 fatty acid derivatives, the bioactivity of less common omega-6 fatty acids remains an area of nascent discovery. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the anti-inflammatory potential of this compound, an n-6 very long-chain polyunsaturated fatty acid. We present a logical workflow, from initial in vitro screening in macrophage models to mechanistic pathway analysis and in vivo validation, complete with detailed, field-tested protocols and the scientific rationale underpinning each experimental choice.
Scientific Rationale & Core Hypothesis
The traditional view often categorizes omega-6 fatty acids as pro-inflammatory precursors. However, this is an oversimplification, as the biological effects of these molecules are highly context-dependent.[3] Adrenic acid (all-cis-7,10,13,16-docosatetraenoic acid), an isomer of the topic compound, is a known elongation product of arachidonic acid and one of the most abundant fatty acids in the early human brain.[4] It can be metabolized into biologically active products, suggesting that related docosatetraenoic acids may also serve as substrates for enzymatic pathways that generate novel signaling molecules.
Our core hypothesis is that this compound, despite its n-6 lineage, possesses anti-inflammatory or pro-resolving properties. This may occur through one or more of the following mechanisms:
-
Inhibition of key pro-inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) cascade.[5][6]
-
Competitive inhibition of enzymes that produce pro-inflammatory eicosanoids from arachidonic acid.
-
Serving as a substrate for the biosynthesis of novel anti-inflammatory or pro-resolving lipid mediators.[7]
This investigation is therefore grounded in the pursuit of novel therapeutic leads from an under-explored class of endogenous lipids.
Integrated Experimental Workflow
A robust investigation requires a multi-tiered approach. We propose a workflow that progresses from high-throughput cellular assays to detailed mechanistic studies and finally to validation in a preclinical animal model. This structure ensures that resources are directed toward a compound with verified biological activity at each stage.
Figure 1: Phased Investigative Workflow. This diagram outlines the logical progression from initial cell-based screening to mechanistic studies and subsequent in vivo validation for assessing the anti-inflammatory potential of the test compound.
Detailed Protocols & Methodologies
PART 3.1: In Vitro Anti-inflammatory Activity Screening
Causality: The murine macrophage cell line, RAW 264.7, is an established and reliable model for studying inflammation.[8][9] Lipopolysaccharide (LPS), a bacterial endotoxin, potently activates these cells via Toll-like receptor 4 (TLR4), triggering a pro-inflammatory cascade that includes the production of nitric oxide (NO) and cytokines like TNF-α and IL-6.[10] This protocol assesses the ability of this compound to suppress this response. An initial cytotoxicity test is mandatory to ensure that any observed anti-inflammatory effect is not a byproduct of cell death.
Protocol Steps:
-
Cell Culture:
-
Maintain RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.[11]
-
For experiments, seed cells in multi-well plates (96-well for viability/NO, 24-well for cytokines) at a density of 1.5 x 10⁵ cells/mL and allow them to adhere overnight.[12]
-
-
Cytotoxicity Assay (MTT):
-
Treat cells with a concentration range of this compound (e.g., 1-100 µM) for 24 hours.
-
Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the resulting formazan crystals in 100 µL of DMSO.
-
Measure absorbance at 570 nm.[8] Calculate viability as a percentage of the vehicle-treated control. Proceed with non-toxic concentrations only.
-
-
Anti-inflammatory Assay:
-
Pre-treat the adhered RAW 264.7 cells with non-toxic concentrations of the test compound for 2 hours.
-
Introduce the inflammatory stimulus by adding LPS to a final concentration of 100 ng/mL.[13] Include 'vehicle-only' and 'LPS-only' control groups.
-
Incubate for 24 hours at 37°C.
-
-
Endpoint Measurements:
-
Nitric Oxide (NO) Production:
-
Pro-inflammatory Cytokine Quantification (ELISA):
-
Collect remaining supernatants and centrifuge to remove debris.
-
Use commercially available ELISA kits to measure the concentrations of TNF-α and IL-6 according to the manufacturer's instructions.[14]
-
-
Data Presentation:
| Treatment Group | Cell Viability (%) | Nitrite (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control (Vehicle) | 100 ± 4.5 | 2.1 ± 0.3 | 45 ± 12 | 28 ± 9 |
| LPS (100 ng/mL) | 98 ± 5.1 | 45.6 ± 3.8 | 3250 ± 210 | 1840 ± 155 |
| LPS + Compound (10 µM) | 99 ± 3.9 | |||
| LPS + Compound (25 µM) | 97 ± 4.2 | |||
| LPS + Compound (50 µM) | 96 ± 5.5 | |||
| Table 1: Template for In Vitro Screening Data. This table provides a structured format for presenting results from the initial cell-based assays, comparing the effects of different concentrations of the test compound against controls. |
PART 3.2: Mechanistic Elucidation via NF-κB Pathway Analysis
Causality: The NF-κB transcription factor is a master regulator of inflammatory gene expression, including TNF-α and IL-6.[5][15] In its inactive state, it is held in the cytoplasm by an inhibitory protein, IκBα. LPS stimulation leads to the phosphorylation and subsequent degradation of IκBα, freeing NF-κB to translocate to the nucleus and initiate transcription.[16][17] By measuring the phosphorylation of IκBα, we can determine if this compound acts upstream in this critical pathway.
Figure 2: The Canonical NF-κB Signaling Cascade. This diagram shows the key steps from LPS binding to TLR4 to the transcription of inflammatory genes, highlighting the phosphorylation of IκBα as a potential inhibitory target for the test compound.
Protocol Steps:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat with the test compound for 2 hours as described previously.
-
Stimulate with LPS (100 ng/mL) for a shorter duration (e.g., 15-30 minutes) to capture the transient peak of IκBα phosphorylation.
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells directly in the plate using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape, collect, and centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Quantify protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Incubate overnight at 4°C with primary antibodies against phospho-IκBα (Ser32), total IκBα, and a loading control (β-actin or GAPDH).
-
Wash with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.
-
Detect chemiluminescence using an imaging system. Densitometry analysis should be used to quantify the ratio of phosphorylated to total protein.
-
PART 3.3: In Vivo Validation in a Zymosan-Induced Peritonitis Model
Causality: While in vitro data is crucial, validation in a living organism is the gold standard. Zymosan-induced peritonitis is a well-characterized, acute, and self-resolving model of inflammation.[18] Zymosan, a yeast cell wall component, elicits a robust inflammatory response characterized by the rapid influx of neutrophils into the peritoneal cavity.[19] This model allows for the direct quantification of leukocyte recruitment and the measurement of inflammatory mediators in the peritoneal fluid, providing a clear assessment of a compound's anti-inflammatory efficacy in vivo.[20]
Protocol Steps:
-
Animal Handling:
-
Use 8-10 week old male C57BL/6 mice. Acclimate animals for at least one week prior to the experiment. All procedures must be approved by the relevant Institutional Animal Care and Use Committee (IACUC).
-
-
Compound Administration and Peritonitis Induction:
-
Administer this compound (e.g., 1, 5, 10 mg/kg) or vehicle control via intraperitoneal (i.p.) injection.
-
After 30-60 minutes, induce peritonitis by i.p. injection of 1 mg of Zymosan A suspended in sterile saline.[18]
-
-
Peritoneal Lavage and Cell Analysis:
-
At a key inflammatory time point (e.g., 4 hours post-zymosan), euthanize mice via CO₂ asphyxiation.[19]
-
Expose the peritoneal cavity and inject 5 mL of ice-cold PBS containing 2 mM EDTA.
-
Gently massage the abdomen and aspirate the peritoneal lavage fluid.
-
Determine the total leukocyte count using a hemocytometer.
-
Prepare cytospin slides, stain with Wright-Giemsa, and perform a differential count of neutrophils and macrophages under a light microscope.
-
-
Mediator Analysis:
-
Centrifuge the remaining lavage fluid (300 x g, 10 min, 4°C).
-
Collect the supernatant and use it to quantify levels of key inflammatory cytokines (e.g., TNF-α, IL-6, MCP-1) by ELISA.[19]
-
Data Presentation:
| Treatment Group | Total Lavage Cells (x10⁶) | Neutrophil Influx (x10⁶) | Peritoneal TNF-α (pg/mL) |
| Saline Control | 0.5 ± 0.1 | 0.05 ± 0.02 | < 20 |
| Zymosan + Vehicle | 12.5 ± 1.8 | 9.8 ± 1.5 | 850 ± 110 |
| Zymosan + Compound (5 mg/kg) | |||
| Zymosan + Dexamethasone (1 mg/kg) | 3.2 ± 0.6 | 2.1 ± 0.4 | 150 ± 45 |
| Table 2: Template for In Vivo Peritonitis Data. This table organizes key outcome measures from the animal model, including a positive control (Dexamethasone) for comparison. |
Conclusion and Future Perspectives
The protocols outlined in this guide provide a rigorous and validated pathway for the comprehensive evaluation of this compound's anti-inflammatory properties. Positive results from this workflow would provide strong evidence for its potential as a novel immunomodulatory agent.
Future investigations should focus on advanced mechanistic studies. The use of liquid chromatography-mass spectrometry (LC-MS/MS) based lipidomics on exudates from the in vivo model could identify whether the parent compound is metabolized into novel, bioactive pro-resolving mediators. Further studies could also explore its effects on macrophage polarization (M1/M2 phenotypes) and efferocytosis, the clearance of apoptotic cells, which is a hallmark of successful inflammation resolution.[21]
References
-
Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023. [Link]
-
Lawrence, T. (2009). The nuclear factor NF-κB pathway in inflammation. Cold Spring Harbor perspectives in biology, 1(6), a001651. [Link]
-
Inotiv. (n.d.). Zymosan Induced Peritonitis. Inotiv. [Link]
-
Hayden, M. S., & Ghosh, S. (2008). Shared principles in NF-κB signaling. Cell, 132(3), 344–362. [Link]
-
Barnes, P. J., & Karin, M. (1997). Nuclear factor-kappaB: a pivotal transcription factor in chronic inflammatory diseases. The New England journal of medicine, 336(15), 1066–1071. [Link]
-
Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Creative Diagnostics. [Link]
-
Serhan, C. N. (2014). Pro-resolving lipid mediators are leads for resolution physiology. Nature, 510(7503), 92–101. [Link]
-
Serhan, C. N., & Levy, B. D. (2018). Resolvins in inflammation: emergence of the pro-resolving superfamily of mediators. Journal of clinical investigation, 128(7), 2657-2669. [Link]
-
Metagenics Institute. (n.d.). Science Review: Specialized Pro-Resolving Mediators. Metagenics Institute. [Link]
-
Dalli, J., & Serhan, C. N. (2012). Specific lipid mediator signatures of human phagocytes: microparticles stimulate macrophage efferocytosis and pro-resolving mediators. Blood, 120(15), e60–e72. [Link]
-
Buckley, C. D., Gilroy, D. W., & Serhan, C. N. (2014). Pro-resolving lipid mediators and mechanisms in the resolution of acute inflammation. Immunity, 40(3), 315–327. [Link]
-
Chen, Y., Qiu, X., & Yang, J. (2021). Comparing the In Vitro Antitumor, Antioxidant and Anti-Inflammatory Activities between Two New Very Long Chain Polyunsaturated Fatty Acids, Docosadienoic acid (DDA) and Docosatrienoic Acid (DTA), and Docosahexaenoic Acid (DHA). Nutrition and cancer, 73(9), 1697–1707. [Link]
-
Charles River Laboratories. (n.d.). Macrophage Cell Assay. Charles River Laboratories. [Link]
-
Khair, N. A. M., et al. (2022). In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. Research Journal of Pharmacy and Technology, 15(1), 1-6. [Link]
-
Weldon, S. M., et al. (2007). Docosahexaenoic acid induces an anti-inflammatory profile in lipopolysaccharide-stimulated human THP-1 macrophages more effectively than eicosapentaenoic acid. The Journal of nutritional biochemistry, 18(4), 250–258. [Link]
-
Bazan, N. G. (2018). Docosanoids and elovanoids from omega-3 fatty acids are pro-homeostatic modulators of inflammatory responses, cell damage and neuroprotection. Molecular aspects of medicine, 64, 18–33. [Link]
-
University of California, Berkeley. (n.d.). Compound Administration/Drug Administration Procedure Title: Acute Peritonitis. OLAC. [Link]
-
Melior Discovery. (n.d.). Zymosan-A Induced Acute Peritonitis Model. Melior Discovery. [Link]
-
Sprecher, H. (1995). Reevaluation of the pathway for the metabolism of 7,10,13,16-docosatetraenoic acid to 4,7,10,13,16-docosapentaenoic acid in rat liver. The Journal of biological chemistry, 270(8), 3575–3580. [Link]
-
Voss, A. C., et al. (1991). The metabolism of 7,10,13,16,19-docosapentaenoic acid to 4,7,10,13,16,19-docosahexaenoic acid in rat liver is independent of a 4-desaturase. The Journal of biological chemistry, 266(30), 19995–20000. [Link]
-
Cash, J. L., et al. (2008). A model for the optimization of anti-inflammatory treatment with chemerin. Interface focus, 8(1), 20170043. [Link]
-
Guha, M., & Mackman, N. (2001). LPS induction of gene expression in human monocytes. Cellular and molecular life sciences : CMLS, 58(4), 515–527. [Link]
-
ResearchGate. (2018). A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha?. ResearchGate. [Link]
-
ResearchGate. (2016). How you stimulate RAW 264.7 macrophage?. ResearchGate. [Link]
-
Wikipedia. (n.d.). Docosatetraenoic acid. Wikipedia. [Link]
-
Ataman Kimya. (n.d.). ADRENIC ACID. Ataman Kimya. [Link]
-
Exposome-Explorer. (n.d.). Docosatetraenoic acid (DTA; cis-22:4n-6) (Compound). Exposome-Explorer. [Link]
-
ResearchGate. (2018). How to stimulate RAW 264.7 macrophage?. ResearchGate. [Link]
-
Wikipedia. (n.d.). Docosatetraenoic acid. Wikipedia. [Link]
-
Ataman Kimya. (n.d.). ADRENIC ACID. Ataman Kimya. [Link]
-
Exposome-Explorer. (n.d.). Docosatetraenoic acid (DTA; cis-22:4n-6) (Compound). Exposome-Explorer. [Link]
-
Lopa, P. N. S., et al. (2019). Effects of co-incubation of LPS-stimulated RAW 264.7 macrophages on leptin production by 3T3-L1 adipocytes. Adipocyte, 8(1), 259–267. [Link]
-
Singer, P., et al. (2013). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Journal of Parenteral and Enteral Nutrition, 37(5), 665-672. [Link]
-
PubChem. (n.d.). 8,12,16,19-Docosatetraenoic acid. National Center for Biotechnology Information. [Link]
-
Serhan, C. N., & Petasis, N. A. (2011). Resolvins and protectins in inflammation resolution. Chemical reviews, 111(10), 5922–5943. [Link]
-
DiNicolantonio, J. J., & O'Keefe, J. H. (2019). Dietary Fatty Acids and Inflammation: Focus on the n-6 Series. Nutrients, 11(3), 567. [Link]
Sources
- 1. metagenicsinstitute.com [metagenicsinstitute.com]
- 2. Specialized pro-resolving mediators as modulators of immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Docosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 5. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JCI - NF-κB: a key role in inflammatory diseases [jci.org]
- 7. Specialized pro-resolving mediators: endogenous regulators of infection and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. In Vitro Macrophage Assay Predicts the In Vivo Anti-inflammatory Potential of Exosomes from Human Mesenchymal Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of co-incubation of LPS-stimulated RAW 264.7 macrophages on leptin production by 3T3-L1 adipocytes: a method for co-incubating distinct adipose tissue cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review [frontiersin.org]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. bosterbio.com [bosterbio.com]
- 18. inotiv.com [inotiv.com]
- 19. meliordiscovery.com [meliordiscovery.com]
- 20. royalsocietypublishing.org [royalsocietypublishing.org]
- 21. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Gas Chromatography of Docosatetraenoic Acid Isomers
Welcome to the technical support center for advanced chromatographic challenges. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of separating docosatetraenoic acid (DTA) isomers by gas chromatography (GC). The structural similarity among these isomers—differing only in the position or geometry of their double bonds—presents a significant analytical hurdle. This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you achieve robust and reproducible separations.
Part 1: Foundational Knowledge & Sample Preparation
This section addresses the critical first step in your analytical workflow: preparing your sample for GC analysis. Without proper preparation, even the most advanced GC system will fail to produce reliable results.
Q: Why is derivatization mandatory for the GC analysis of DTA isomers?
A: The direct analysis of free fatty acids like DTA by GC is problematic due to their chemical nature. The carboxylic acid group is highly polar and capable of hydrogen bonding, which leads to several analytical issues[1][2]:
-
Low Volatility: Free fatty acids do not readily vaporize in the GC inlet, resulting in poor transfer to the column and significant sample loss.
-
Peak Tailing: The polar carboxyl group can interact strongly with any active sites (silanol groups) in the injector liner or on the column itself, causing asymmetric, tailing peaks that are difficult to accurately integrate.[3]
-
Column Degradation: These strong interactions can degrade the performance and shorten the lifespan of the analytical column.
To overcome these challenges, derivatization is essential.[1] The most common and effective method is the conversion of fatty acids into fatty acid methyl esters (FAMEs) .[1][4][5] This process replaces the active hydrogen on the carboxyl group with a methyl group, which neutralizes the polarity and significantly increases the volatility of the analyte.[2][6] This allows the GC column to separate the isomers based on the subtle differences in their carbon skeletons and double bond configurations, rather than being overwhelmed by the polarity of the carboxyl group.[2]
Q: What is the most reliable method for preparing DTA isomers as FAMEs?
A: For robust and quantitative conversion of DTAs to FAMEs, the acid-catalyzed method using Boron Trifluoride-Methanol (BF3-Methanol) is considered a gold standard and is widely employed.[7][8] It is effective for esterifying fatty acids from complex lipid extracts.
Step-by-Step Protocol: FAME Preparation using 14% BF3-Methanol
This protocol is adapted from established methods for the analysis of fatty acids in biological materials.[1][8]
-
Sample Preparation: Place your dried lipid extract (typically 1-25 mg) into a screw-capped glass tube with a PTFE-lined cap.[1][2]
-
Reagent Addition: Add 1-2 mL of hexane to the sample.[8] Then, add 1 mL of 14% BF3-Methanol reagent.[8]
-
Inert Atmosphere: Flush the headspace of the tube with nitrogen to displace oxygen and prevent the oxidation of unsaturated fatty acids.
-
Reaction: Tightly cap the tube and heat at 100°C for 1 hour in a heating block or water bath.[1][8] This ensures the complete methylation of all fatty acids.
-
Extraction: Cool the tube to room temperature. Add 1 mL of water to stop the reaction and 1-2 mL of hexane to extract the FAMEs.[1][8]
-
Phase Separation: Vortex the tube vigorously for 1 minute to ensure thorough extraction of the nonpolar FAMEs into the upper hexane layer.[1] Centrifuge for 1-2 minutes to achieve a clean separation of the layers.
-
Collection & Drying: Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial using a glass Pasteur pipette.[1] To remove any residual water, you can pass the hexane layer through a small column of anhydrous sodium sulfate during the transfer.[1][2]
-
Final Preparation: Evaporate the hexane under a gentle stream of nitrogen to concentrate the FAMEs, then reconstitute in a known volume of hexane for GC injection.
Part 2: Troubleshooting Guide for Chromatographic Separation
This section tackles the most common issues encountered during the GC separation of DTA FAME isomers.
Q1: My DTA isomers are co-eluting or showing very poor resolution. How can I improve their separation?
A: This is the most fundamental challenge. Achieving separation requires optimizing your column selection and analytical conditions to exploit the subtle physicochemical differences between isomers.
Cause 1: Inappropriate GC Column The single most important factor for separating fatty acid isomers is the stationary phase of the GC column. For DTA isomers, which differ in double bond position and cis/trans geometry, a highly polar stationary phase is non-negotiable.[9][10] These phases promote separation through dipole-induced dipole interactions between the stationary phase and the double bonds of the FAMEs.
-
Solution: Employ a column specifically designed for FAME analysis. The most successful separations of complex PUFA isomers are achieved on highly polar cyanopropyl siloxane columns.[9][11][12] For extremely challenging separations, ionic liquid columns offer a different selectivity and can resolve isomers that co-elute on traditional cyanopropyl phases.[13][14]
Table 1: Recommended GC Columns for DTA Isomer Separation
| Stationary Phase Type | Example Commercial Names | Key Characteristics & Use Cases |
|---|---|---|
| High-Polarity Cyanopropyl Siloxane | SP™-2560, CP-Sil™ 88, Rt®-2560 | Workhorse for Isomer Separation. Excellent selectivity for both positional and geometric (cis/trans) FAME isomers.[9][11] |
| Mid-to-High Polarity Cyanopropylphenyl Siloxane | BPX70™, HP-88 | Good general-purpose columns for FAMEs, offering a balance of polarity and thermal stability. May not resolve the most complex isomer pairs.[10] |
| Ionic Liquid (IL) | SLB®-IL111 | Highest Polarity. Provides unique selectivity and can resolve geometric isomers that are inseparable on other phases.[14] |
| Polyethylene Glycol (PEG) / "Wax" | FAMEWAX™, Stabilwax®, Carbowax™ | Good for general FAME profiling but typically lacks the specific selectivity required for complex DTA isomer mixtures.[4][10][15] |
Cause 2: Sub-Optimal Column Dimensions For difficult separations, column dimensions are critical for maximizing resolving power.
-
Solution:
-
Length: Use a long column. A 60 m or, preferably, a 100 m column provides the necessary number of theoretical plates for resolving closely eluting peaks.[12][16][17]
-
Internal Diameter (ID): Choose a narrow-bore column (e.g., 0.25 mm ID). Smaller IDs increase column efficiency, leading to sharper peaks and better resolution.[16][18]
-
Cause 3: Poorly Optimized Oven Temperature Program The elution order of certain FAME isomers can be highly dependent on the column temperature.[10][13] A fast temperature ramp will not allow sufficient time for the column to perform the separation.
-
Solution: Implement a very slow oven temperature ramp (e.g., 1-2 °C/min) through the elution range of the DTA isomers. In some cases, an isothermal hold at a specific temperature can provide the best resolution for a critical pair of isomers. Experimentation is key to finding the optimal temperature profile for your specific set of isomers and column.
Q2: My chromatogram shows significant peak tailing for all my FAME peaks. What are the likely causes and troubleshooting steps?
A: Peak tailing is typically a sign of unwanted interactions between your analytes and active sites within the GC system, or it can indicate an issue with the sample itself.
-
Cause 1: Incomplete Derivatization: Any remaining underivatized DTAs with their free carboxyl groups will strongly interact with the system and tail significantly.[19]
-
Cause 2: System Activity: Active sites in the injector liner (especially glass wool), column contamination, or degradation of the stationary phase can all cause tailing.
-
Cause 3: Column Overload: Injecting too much sample can saturate the stationary phase and lead to broad, tailing peaks.
Solution: Follow a systematic troubleshooting workflow to identify and resolve the issue.
Caption: Troubleshooting workflow for peak tailing in FAME analysis.
Part 3: Frequently Asked Questions (FAQs)
Q: Can I use GC-Mass Spectrometry to definitively identify which DTA isomer is which peak?
A: While GC-MS is essential for confirming that your peaks are indeed DTA FAMEs (based on their mass-to-charge ratio), identifying specific positional or geometric isomers by their mass spectrum alone is extremely difficult.[20] Most FAME isomers produce nearly identical electron ionization (EI) fragmentation patterns.[21] Therefore, the definitive identification of peaks relies on comparing their retention times to those of high-purity, certified reference standards for each specific isomer, run under the exact same chromatographic conditions.
Q: What is a suitable internal standard for the quantitative analysis of DTA isomers?
A: An ideal internal standard (IS) is a compound that is chemically similar to the analyte but not naturally present in the sample. For FAME analysis, odd-chain fatty acids are the standard choice. Heptadecanoic acid (C17:0) or Tricosanoic acid (C23:0) are excellent internal standards.[8] The IS should be added to the sample before the lipid extraction and derivatization process to account for any losses during the entire sample preparation workflow, ensuring accurate quantification.[22]
Q: How does column aging impact the separation of DTA isomers?
A: Over time, high temperatures and sample matrix components can cause the stationary phase of the column to degrade or bleed. This has two major effects. First, it can create active sites (exposed silica) that lead to peak tailing.[19] Second, and more critically for isomer separations, the gradual loss of the stationary phase can subtly change the column's polarity and selectivity.[13] This can lead to shifts in retention times and a loss of resolution for critical isomer pairs. If you observe a gradual decline in separation performance that cannot be fixed by inlet maintenance, it is likely time to replace the column.
References
-
Ghiasvand, A. R., et al. (2014). Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography. Journal of Chemistry. Available at: [Link]
-
Scribd. (n.d.). GC Derivatization for Free Fatty Acids. Scribd. Available at: [Link]
-
Alltech. (n.d.). GC Derivatization. Alltech Associates, Inc. Available at: [Link]
-
Kang, J. X., & Wang, J. (2005). A simplified method for analysis of polyunsaturated fatty acids. BMC Biochemistry. Available at: [Link]
-
de Zeeuw, J. (n.d.). Impact of GC Parameters on The Separation. Restek. Available at: [Link]
-
Restek. (2020). High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). Restek Resource Hub. Available at: [Link]
-
Csonka, C., et al. (2013). Comparison of GC stationary phases for the separation of fatty acid methyl esters in biodiesel fuels. Journal of Chromatographic Science. Available at: [Link]
-
Delmonte, P., et al. (2021). Tutorial for the Characterization of Fatty Acid Methyl Esters by Gas Chromatography with Highly Polar Capillary Columns. Journal of AOAC International. Available at: [Link]
-
SCION Instruments. (n.d.). FAME - Fatty Acid Methyl Ester analysis. SCION Instruments. Available at: [Link]
-
IntechOpen. (n.d.). Fatty acid analysis - Nutrient Profiling and Evaluation of Fish As a Dietary Component. IntechOpen. Available at: [Link]
-
Kéki, S., et al. (2021). The Role of Ionic Liquid Interaction in the Separation of Fatty Acid Methyl Esters—Polyunsaturated Geometric Isomers in GC–MS. Molecules. Available at: [Link]
-
Phenomenex. (2025). Guide to Choosing a GC Column. Phenomenex. Available at: [Link]
-
NREL. (n.d.). Determination of Total Lipids as Fatty Acid Methyl Esters (FAME) by in situ Transesterification. National Renewable Energy Laboratory. Available at: [Link]
-
Delmonte, P., et al. (2021). Tutorial for the Characterization of Fatty Acid Methyl Esters by Gas Chromatography with Highly Polar Capillary Columns. Journal of AOAC International. Available at: [Link]
-
Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. Welch Materials. Available at: [Link]
-
Chromatography Forum. (2016). Peaks tailing-problem on fatty acid and ester analyses. Chromatography Forum. Available at: [Link]
-
Christie, W. W. (2019). What Column do I Need for Gas Chromatographic Analysis of Fatty Acids?. AOCS. Available at: [Link]
-
Restek. (n.d.). Guide to GC Column Selection and Optimizing Separations. Restek. Available at: [Link]
-
LECO Corporation. (n.d.). Determination of Fatty Acid Methyl Esters by GCxGC-TOFMS. LECO Corporation. Available at: [Link]
-
Fournier, V., et al. (2006). Analysis of eicosapentaenoic and docosahexaenoic acid geometrical isomers formed during fish oil deodorization. Journal of Chromatography A. Available at: [Link]
-
Watson, T. (2015). Pragmatic Rules for GC Column Selection. LCGC International. Available at: [Link]
-
Revista Virtual de Química. (n.d.). The Impact on the Stability of Triacylglycerols in Fish with a High Percentage of Polyunsaturated Fatty Acids. Revista Virtual de Química. Available at: [Link]
-
Fisher Scientific. (n.d.). Separation of Fatty Acid Methyl Esters Using a High-Polarity, Phase-Optimized GC Column and a GC/FID Detection Technique. Fisher Scientific. Available at: [Link]
-
ResearchGate. (n.d.). Separation of cis/trans fatty acid isomers on gas chromatography compared to the Ag-TLC method. ResearchGate. Available at: [Link]
-
SCIEX. (n.d.). Identification and quantitation of unsaturated fatty acid isomers using the ZenoTOF 7600 system. SCIEX. Available at: [Link]
-
AOCS. (2019). Analysis of Trans Polyunsaturated Fatty Acids. AOCS. Available at: [Link]
-
VanRollins, M., & Murphy, R. C. (1984). Autooxidation of docosahexaenoic acid: analysis of ten isomers of hydroxydocosahexaenoate. Journal of Lipid Research. Available at: [Link]
-
NIST. (n.d.). 4,7,10,13,16,19-Docosahexaenoic acid, methyl ester, (all-Z)-. NIST WebBook. Available at: [Link]
-
Buczynski, M. W., et al. (2011). High sensitivity quantitative lipidomics analysis of fatty acids in biological samples by gas chromatography–mass spectrometry. Biochimica et Biophysica Acta. Available at: [Link]
-
Nakashima, A., et al. (2023). Analysis of docosahexaenoic acid hydroperoxide isomers in mackerel using liquid chromatography-mass spectrometry. Journal of Chromatography B. Available at: [Link]
-
Bird, S. S., et al. (2012). Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Li, Y., et al. (2025). Simultaneous Determination of 23 Trans Fatty Acids in Common Edible Oils by Gas Chromatography-Mass Spectrometry. Foods. Available at: [Link]
-
Krupčík, J., et al. (n.d.). SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. Journal of the Serbian Chemical Society. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 3. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [discover.restek.com]
- 5. FAME - Fatty Acid Methyl Ester analysis [scioninstruments.com]
- 6. scribd.com [scribd.com]
- 7. weber.hu [weber.hu]
- 8. A simplified method for analysis of polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of GC stationary phases for the separation of fatty acid methyl esters in biodiesel fuels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aocs.org [aocs.org]
- 11. Analysis of eicosapentaenoic and docosahexaenoic acid geometrical isomers formed during fish oil deodorization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aocs.org [aocs.org]
- 13. academic.oup.com [academic.oup.com]
- 14. The Role of Ionic Liquid Interaction in the Separation of Fatty Acid Methyl Esters—Polyunsaturated Geometric Isomers in GC–MS [mdpi.com]
- 15. Tutorial for the Characterization of Fatty Acid Methyl Esters by Gas Chromatography with Highly Polar Capillary Columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Guide to Choosing a GC Column | Phenomenex [phenomenex.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Peaks tailing-problem on fatty acid and ester analyses - Chromatography Forum [chromforum.org]
- 20. lcms.cz [lcms.cz]
- 21. 4,7,10,13,16,19-Docosahexaenoic acid, methyl ester, (all-Z)- [webbook.nist.gov]
- 22. docs.nrel.gov [docs.nrel.gov]
Technical Support Center: High-Resolution HPLC of Docosa-4,10,13,16-tetraenoic Acid
Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket ID: #PUFA-22-4-RES
Introduction: The Analyte Challenge
You are attempting to resolve Docosa-4,10,13,16-tetraenoic acid (22:4 n-6).
CRITICAL DISTINCTION: Do not confuse this with "Adrenic Acid" (all-cis-7,10,13,16-docosatetraenoic acid). While both are 22:4 n-6 isomers, your target analyte is a Polymethylene-Interrupted Fatty Acid (PMI-FA) containing a
Standard C18 columns often fail here because they rely on hydrophobicity (carbon number). Since your analyte and standard Adrenic Acid share the same carbon count (C22) and double bond count (4), they will likely co-elute or show as a "shoulder" peak. To resolve the
Module 1: Chromatographic Resolution (The Separation)
Diagnostic Checklist
-
Symptom: Single broad peak or shoulder on the main 22:4 peak.
-
Current Column: Standard C18 (e.g., ODS, C18-MS).
-
Root Cause: Insufficient selectivity for double-bond positioning.
Solution A: Silver-Ion Chromatography (Ag-HPLC) – The Gold Standard
Silver ions (
Recommended Protocol (Ag-Ion):
-
Column: ChromSpher Lipids or Nucleosil 5SA (impregnated with
).[1] -
Mobile Phase:
-
Solvent A: Hexane (0.1% Acetonitrile)[2]
-
Solvent B: Hexane (1.0% Acetonitrile)
-
Note: Acetonitrile acts as the "displacer" for the silver ions.
-
-
Gradient: Isocratic hold or shallow gradient (0-20% B over 40 min).
-
Mechanism: The
double bond is sterically distinct from the bond, resulting in a different retention time on a silver-loaded phase.
Solution B: C30 Stationary Phase – The Robust Alternative
If Ag-HPLC is unavailable, switch from C18 to C30. The longer alkyl chains of C30 phases provide superior shape selectivity , allowing discrimination between the "kinked" structures of different isomers.[3]
Recommended Protocol (C30):
-
Column: Acclaim C30 or YMC Carotenoid (3µm or 5µm).
-
Mobile Phase:
-
A: Methanol/Water (90:10) + 0.1% Formic Acid
-
B: Methyl tert-butyl ether (MTBE) / Methanol (90:10) + 0.1% Formic Acid
-
-
Benefit: C30 is more stable than Ag-columns and compatible with MS detection (unlike Ag-columns which bleed silver ions).
Module 2: Detection & Sensitivity (The Visibility)
Diagnostic Checklist
-
Symptom: No peaks visible or extremely noisy baseline.
-
Current Detector: UV at 205-210 nm.[4]
-
Root Cause: PUFAs lack a strong chromophore. 205 nm detects the isolated double bonds but absorbs mobile phase impurities (especially Methanol/Acetonitrile), causing drift.
Q: "My baseline is drifting wildly at 205 nm. How do I fix this?"
A: You have two options: Derivatization (for UV sensitivity) or Universal Detection (for ease of use).
Option 1: Derivatization (High Sensitivity UV)
Convert the free fatty acid into a Phenacyl Ester . This adds a UV-absorbing ring structure, shifting detection to 242 nm (where solvents are transparent).
Protocol:
-
Reagent: 2-bromoacetophenone (Phenacyl bromide) + Triethylamine (TEA).
-
Reaction: Mix sample with reagent in acetone. Heat at 60°C for 30 mins.
-
Result: Detection limit drops from nanograms to picograms.
Option 2: Charged Aerosol Detection (CAD)
If you have access to a CAD, use it.[5][6] CAD detects non-volatile analytes based on mass, not double bonds.
-
Advantage: Uniform response factor.[6] The 4,10,13,16 isomer will have the exact same response area as the 7,10,13,16 standard, making quantification accurate without external standards for every isomer.
Module 3: Sample Integrity (The "Disappearing Peak")
Q: "I resolved the peak yesterday, but today it's gone/smaller. Why?" A: Auto-oxidation. The 4,10,13,16 structure contains bis-allylic protons (at C-12 and C-15) which are extremely prone to free-radical attack.
Prevention Protocol:
-
Solvents: Always use degassed solvents. Add 0.01% BHT (Butylated Hydroxytoluene) to your extraction solvents.
-
Storage: Store samples in amber glass vials under Argon or Nitrogen gas.
-
Temperature: Keep autosampler at 4°C.
Visualized Workflows
Figure 1: Column Selection Decision Tree
Caption: Logical flow for selecting the correct stationary phase based on isomer complexity and available detection methods.
Figure 2: Derivatization Workflow for UV Detection
Caption: Step-by-step chemical modification to enable high-sensitivity detection at 242 nm.
Summary Data Table: Method Comparison
| Feature | C18 Reversed Phase | C30 Reversed Phase | Ag-Ion (Argentation) |
| Separation Mechanism | Hydrophobicity (Carbon #) | Hydrophobicity + Shape | |
| Isomer Resolution | Poor (Co-elution likely) | Good (Shape recognition) | Excellent (Double bond position) |
| MS Compatibility | High | High | Low (Ag ions contaminate source) |
| Mobile Phase | MeOH/ACN/Water | MeOH/MTBE/Water | Hexane/Acetonitrile |
| Ideal Use Case | General Profiling | Isomer Profiling (LC-MS) | Strict Isomer Purification |
References
-
Christie, W. W. (2025). Silver Ion Chromatography of Lipids and Fatty Acids. Lipid Maps. [Link]
-
Adlof, R. O. (2004). Separation of cis and trans fatty acid methyl esters by silver ion high-performance liquid chromatography. Journal of Chromatography A, 1055(1-2), 89-94. [Link]
-
Biedermann, M., et al. (2010). Phenacyl esters for the determination of fatty acids. Journal of Chromatography A. [Link]
Sources
Technical Support Center: Quantification of Low-Abundance Docosatetraenoic Acid Isomers
Welcome to the technical support center for the analysis of docosatetraenoic acid (DTA) isomers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of quantifying these low-abundance, yet biologically significant, lipid molecules. The structural similarity and low concentrations of DTA isomers present considerable analytical challenges.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Our approach is grounded in years of field-proven experience, ensuring that the information provided is not only technically accurate but also practical and relevant to your daily laboratory work. We will delve into the causality behind experimental choices, empowering you to make informed decisions and troubleshoot effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions and challenges encountered during the quantification of low-abundance DTA isomers.
FAQ 1: Sample Preparation & Stability
Question: I'm concerned about the degradation of my low-abundance DTA isomers during sample preparation. What are the best practices to ensure their stability?
Answer: This is a critical concern, as DTA isomers are susceptible to oxidation and enzymatic degradation, especially at low concentrations.[3] To maintain sample integrity, adhere to the following guidelines:
-
Rapid Processing & Low Temperatures: Process samples as quickly as possible. If immediate processing is not feasible, store them at -80°C or in liquid nitrogen to minimize enzymatic and chemical modifications.[3][4][5]
-
Antioxidant Addition: Supplement your samples with antioxidants like butylated hydroxytoluene (BHT) or ethylenediaminetetraacetic acid (EDTA) to prevent oxidation.[5] A common concentration is 0.1% BHT or 1 mM EDTA.[5]
-
Minimize Freeze-Thaw Cycles: Aliquot samples into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to lipid degradation.[5]
-
Inert Atmosphere: When possible, perform extraction steps under an inert atmosphere (e.g., nitrogen or argon) to further reduce the risk of oxidation.
Question: Which extraction method is most suitable for recovering low-abundance DTA isomers from complex biological matrices like plasma or tissue?
Answer: The choice of extraction method significantly impacts the recovery of low-abundance lipids. While several methods exist, a modified Bligh-Dyer or Folch liquid-liquid extraction (LLE) is a robust starting point.[3][4]
-
Liquid-Liquid Extraction (LLE): The Folch and Bligh-Dyer methods, which use a chloroform/methanol solvent system, are widely used for lipid extraction.[3][4] These methods effectively partition lipids from more polar molecules. For anionic lipids, adding a small amount of acid can improve extraction efficiency.[3]
-
Solid-Phase Extraction (SPE): SPE can be used as a subsequent step after LLE to fractionate and enrich specific lipid classes, which is particularly useful for isolating low-abundance species like DTA isomers.[6] C18 columns are commonly used to remove polar contaminants.[5]
Here is a workflow diagram for a combined LLE and SPE approach:
Caption: Combined LLE and SPE workflow for DTA isomer enrichment.
FAQ 2: Chromatographic Separation
Question: My DTA isomers are co-eluting or showing poor peak shape during liquid chromatography (LC). How can I improve their separation?
Answer: Achieving baseline separation of DTA isomers is a significant challenge due to their structural similarities.[7] Here are some strategies to enhance chromatographic resolution:
-
Column Selection:
-
Reverse-Phase (RP) Chromatography: C18 columns are a common choice for separating fatty acids.[8] The elution order is influenced by the position of the double bonds.[7]
-
Silver Ion (Ag+) HPLC: This technique is particularly effective for separating isomers based on the number and geometry of their double bonds.[9][10]
-
-
Mobile Phase Optimization:
-
Derivatization: Derivatizing the carboxylic acid group of the DTA isomers can improve their chromatographic behavior and detection sensitivity in positive ion mode mass spectrometry.[12][13]
Table 1: Comparison of Chromatographic Columns for DTA Isomer Separation
| Column Type | Principle of Separation | Advantages | Disadvantages |
| Reverse-Phase (C18, C8) | Hydrophobic interactions. | Robust, widely available, good for general fatty acid separation. | May not fully resolve all positional and geometric isomers.[12] |
| Silver Ion (Ag+) | Pi-complexation between silver ions and double bonds. | Excellent for separating isomers based on unsaturation and geometry.[9][10] | Can be less robust, requires specialized column packing. |
| Cyanopropyl | Polarity and dipole-dipole interactions. | Effective for separating geometric (cis/trans) isomers.[9] | May have lower efficiency than C18 columns. |
FAQ 3: Mass Spectrometry (MS) Detection & Quantification
Question: I am struggling with low signal intensity and high background noise when analyzing my DTA isomers by mass spectrometry. What can I do to improve sensitivity?
Answer: Low abundance and potential for ion suppression from more abundant lipids are major hurdles in MS analysis.[4][14][15] Consider these approaches:
-
Ionization Mode: Fatty acids are typically analyzed in negative ion mode electrospray ionization (ESI) as they readily form [M-H]⁻ ions.[16] However, derivatization can allow for sensitive detection in positive ion mode.[12][13]
-
Tandem Mass Spectrometry (MS/MS): Utilize MS/MS techniques like Multiple Reaction Monitoring (MRM) for targeted quantification. This significantly improves signal-to-noise by monitoring specific precursor-to-product ion transitions.[17]
-
High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap or FT-ICR provide high mass accuracy, which helps in differentiating isomers from isobaric interferences.[1]
-
Advanced Fragmentation Techniques: Techniques like Electron Activated Dissociation (EAD) can provide diagnostic fragment ions to help locate double bond positions, which is not always possible with conventional Collision-Induced Dissociation (CID).[12][13]
Question: How do I accurately quantify DTA isomers when I don't have a specific stable isotope-labeled internal standard for each isomer?
Answer: This is a common and significant challenge in lipidomics.[18] While isomer-specific standards are ideal, a pragmatic approach involves using a class-specific internal standard.
-
Use of a Structural Analog: A deuterated analog of a closely related fatty acid (e.g., deuterated arachidonic acid) can be used to correct for extraction losses and ionization variability.[19]
-
Calibration Curves: Construct calibration curves using a commercially available, non-endogenous DTA isomer standard spiked into a representative blank matrix.[20] This helps to establish the linear dynamic range and limit of quantification (LOQ).[21][22]
-
Method Validation: It is crucial to validate your analytical method according to established guidelines to ensure accuracy and reproducibility.[17][21][23] This includes assessing linearity, precision, accuracy, and matrix effects.[23]
Caption: Logic flow for quantitative analysis of DTA isomers.
Section 2: Troubleshooting Guides
This section provides step-by-step solutions to common problems encountered during the analysis of low-abundance DTA isomers.
Guide 1: Poor Peak Shape and Tailing
Symptom: Chromatographic peaks for DTA isomers are broad, tailing, or split.
| Potential Cause | Troubleshooting Step | Rationale |
| Column Contamination | 1. Flush the column with a strong solvent (e.g., isopropanol).2. If flushing fails, replace the column. | Contaminants can interact with the stationary phase, leading to poor peak shape. |
| Improper Mobile Phase pH | For reverse-phase chromatography, ensure the mobile phase pH is at least 2 units below the pKa of the carboxylic acid group (~4.8) to keep it protonated. | Ionized fatty acids can exhibit secondary interactions with the stationary phase, causing tailing. |
| Column Overload | 1. Dilute the sample.2. Use a column with a larger internal diameter or a thicker stationary phase.[24] | Injecting too much sample can saturate the stationary phase, leading to peak distortion. |
| Extra-Column Dead Volume | 1. Check all fittings and connections for leaks.2. Ensure the column is installed correctly in the instrument.[24] | Dead volume in the system can cause band broadening and peak tailing. |
Guide 2: Low or No Signal
Symptom: The expected DTA isomer peaks are not detected or have very low intensity.
| Potential Cause | Troubleshooting Step | Rationale |
| Inefficient Extraction | 1. Re-evaluate your extraction protocol.2. Consider a two-step LLE followed by SPE for enrichment.[6] | Low-abundance lipids may not be efficiently recovered from the sample matrix. |
| Sample Degradation | 1. Prepare a fresh sample, strictly following best practices for stability (see FAQ 1).2. Analyze a quality control (QC) sample with a known concentration of a related fatty acid to check for system-wide degradation. | DTA isomers are prone to degradation if not handled properly. |
| Ion Suppression | 1. Dilute the sample extract to reduce the concentration of co-eluting, high-abundance lipids.[14][15]2. Improve chromatographic separation to resolve DTA isomers from interfering compounds. | High concentrations of other lipids can suppress the ionization of low-abundance analytes. |
| Incorrect MS Parameters | 1. Optimize MS parameters (e.g., spray voltage, gas flows, collision energy) using a standard solution.2. Ensure you are monitoring the correct precursor and product ions for your DTA isomers. | Suboptimal MS settings can lead to poor sensitivity. |
Guide 3: High Variability in Quantitative Results
Symptom: Replicate injections or different samples show a high coefficient of variation (%CV).
| Potential Cause | Troubleshooting Step | Rationale |
| Inconsistent Sample Preparation | 1. Ensure precise and consistent pipetting of samples, solvents, and internal standards.2. Use a pooled QC sample to monitor the entire analytical process.[20] | Variability in sample preparation is a common source of quantitative error. |
| Internal Standard Issues | 1. Verify the concentration and stability of your internal standard stock solution.2. Ensure the internal standard is added at the very beginning of the sample preparation process to account for all subsequent steps.[25] | An unreliable internal standard will lead to inaccurate quantification. |
| Matrix Effects | 1. Perform a post-extraction spike experiment to assess the degree of ion enhancement or suppression in your sample matrix.2. If significant matrix effects are observed, consider further sample cleanup or matrix-matched calibration standards. | Components of the biological matrix can interfere with the ionization of the analyte and internal standard. |
| Instrument Instability | 1. Run a system suitability test before your analytical batch to ensure the instrument is performing consistently.2. Check for fluctuations in LC pressure and MS signal intensity. | Drifts in instrument performance can introduce variability. |
References
-
Biocompare. (2022, August 15). Sample Prep for Lipidomic Mass Spec. Biocompare: The Buyer's Guide for Life Scientists. [Link]
-
Zhang, R., Hatcher, N. G., et al. (2022). Validation of a multiplexed and targeted lipidomics assay for accurate quantification of... Journal of Lipid Research. [Link]
-
A. Hartler, J., et al. (2017). Lipidomics from sample preparation to data analysis: a primer. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. [Link]
-
P. N. B. S. P. S. (2020). An Analytical Evaluation of Tools for Lipid Isomer Differentiation in Imaging Mass Spectrometry. Journal of the American Society for Mass Spectrometry. [Link]
-
Wayne State University. (2020). Lipidomics FAQ. [Link]
-
Al-Sari, A., et al. (2020). Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity. Metabolites. [Link]
-
SCIEX. LipidQuan Method Guide: Analysis of Lipids in Plasma and Serum Samples by LC-MS/MS. [Link]
-
Murphy, R. C. (2014). Fatty Acids. Tandem Mass Spectrometry of Lipids. [Link]
-
Phenomenex. (2014). TROUBLESHOOTING GUIDE. [Link]
-
MetwareBio. Lipidomics 101: Workflow, Techniques, Applications & Pitfalls. [Link]
-
lipidomicstandards.org. Method Validation. [Link]
-
Sannova. Analysis of Lipids via Mass Spectrometry. [Link]
-
Burla, R., et al. (2023). Applied Clinical Tandem Mass Spectrometry-Based Quantification Methods for Lipid-Derived Biomarkers, Steroids and Cannabinoids: Fit-for-Purpose Validation Methods. International Journal of Molecular Sciences. [Link]
-
Shaik, F., et al. (2021). Docosahexaenoic Acid Esters of Hydroxy Fatty Acid Is a Novel Activator of NRF2. Antioxidants. [Link]
-
Quehenberger, O., et al. (2011). NIH Public Access. Biochimica et Biophysica Acta. [Link]
-
Yang, K., & Han, X. (2016). Tutorial on Lipidomics. Analytical and Bioanalytical Chemistry. [Link]
-
Yang, K., et al. (2009). Identification and quantitation of unsaturated fatty acid isomers by electrospray ionization tandem mass spectrometry: A shotgun lipidomics approach. Analytical Chemistry. [Link]
-
Zhang, Y., et al. (2024). Lipid Isobaric Mass Tagging for Enhanced Relative Quantification of Unsaturated sn-Positional Isomers. ACS Measurement Science Au. [Link]
-
Wang, C., et al. (2023). A Mass Spectrometry Approach Reveals Fatty Acid Isomerism in Tomato Cold Tolerance. Advanced Science. [Link]
-
Han, X., & Gross, R. W. (2005). Accurate Quantification of Lipid Species by Electrospray Ionization Mass Spectrometry — Meets a Key Challenge in Lipidomics. Trends in Analytical Chemistry. [Link]
-
AOCS. (2019, July 23). Analysis of Trans Polyunsaturated Fatty Acids. [Link]
-
Fournier, V., et al. (2007). Analysis of eicosapentaenoic and docosahexaenoic acid geometrical isomers formed during fish oil deodorization. Journal of Chromatography A. [Link]
-
Abe, Y., et al. (2018). Analyses of the fatty acid separation principle using liquid chromatography-mass spectrometry. Journal of Lipid Research. [Link]
-
SCIEX. (n.d.). Identification and quantitation of unsaturated fatty acid isomers using the ZenoTOF 7600 system. [Link]
-
Genova Diagnostics. FATTY ACIDS SUPPORT GUIDE. [Link]
-
Elsevier. (n.d.). Mass spectrometer settings and chromatographic properties of selected fatty acyl-CoAs. [Link]
-
SCIEX. (n.d.). Identification and quantitation of unsaturated fatty acid isomers using the ZenoTOF 7600 system. [Link]
-
Fournier, V., et al. (2007). Quantification of eicosapentaenoic and docosahexaenoic acid geometrical isomers formed during fish oil deodorization by gas-liquid chromatography. Journal of Chromatography A. [Link]
-
Ulmer, C. Z., et al. (2020). Analytical Strategies for Quantitative Accuracy in Nontargeted Lipidomics. eScholarship. [Link]
-
HealthMatters.io. Docosatetraenoic - Essential and Metabolic Fatty Acids Markers (RBCs) - Lab Results explained. [Link]
Sources
- 1. An Analytical Evaluation of Tools for Lipid Isomer Differentiation in Imaging Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Mass Spectrometry Approach Reveals Fatty Acid Isomerism in Tomato Cold Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipidomics from sample preparation to data analysis: a primer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biocompare.com [biocompare.com]
- 5. Sample Preparation in Lipidomics: Methodological Foundations - Creative Proteomics [creative-proteomics.com]
- 6. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity [mdpi.com]
- 7. jsbms.jp [jsbms.jp]
- 8. mdpi.com [mdpi.com]
- 9. aocs.org [aocs.org]
- 10. researchgate.net [researchgate.net]
- 11. escholarship.org [escholarship.org]
- 12. sciex.com [sciex.com]
- 13. sciex.com [sciex.com]
- 14. lipidomics.wayne.edu [lipidomics.wayne.edu]
- 15. Lipidomics 101: Workflow, Techniques, Applications & Pitfalls- MetwareBio [metwarebio.com]
- 16. books.rsc.org [books.rsc.org]
- 17. Validation of a multiplexed and targeted lipidomics assay for accurate quantification of lipidomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. jianhaidulab.com [jianhaidulab.com]
- 20. lcms.cz [lcms.cz]
- 21. lipidomicstandards.org [lipidomicstandards.org]
- 22. Quantification of eicosapentaenoic and docosahexaenoic acid geometrical isomers formed during fish oil deodorization by gas-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 25. mdpi.com [mdpi.com]
Validation & Comparative
Technical Assessment of Synthetic Docosa-4,10,13,16-tetraenoic Acid Purity
Executive Summary: The Isomer Challenge
In the synthesis of Docosa-4,10,13,16-tetraenoic acid (22:4 n-6), researchers face a unique analytical challenge. Unlike common methylene-interrupted polyunsaturated fatty acids (PUFAs) like Arachidonic Acid (
Standard Gas Chromatography (GC) with Flame Ionization Detection (FID) is insufficient for validating this compound. While GC-FID provides theoretical area purity, it often fails to resolve the target from its thermodynamic isomers (e.g.,
This guide outlines a multi-dimensional analytical framework required to certify the purity of synthetic this compound, prioritizing structural validation over simple quantitation.
Comparative Analysis of Analytical Methodologies
To accurately assess this specific lipid, one must move beyond standard FAME (Fatty Acid Methyl Ester) analysis. The following table compares the efficacy of available techniques for this specific NMIFA (Non-Methylene Interrupted Fatty Acid).
| Feature | GC-FID (FAMEs) | GC-MS (DMOX Derivatives) | Ag+ HPLC (Silver Ion) | 1H-NMR (600 MHz) |
| Primary Utility | Quantitation (Area %) | Structural Location ( | Geometric Isomerism (cis/trans) | Bulk Purity & Conjugation check |
| Isomer Resolution | Low (Co-elutes with | High (Mass spec fragmentation) | Superior (Separates by | Moderate (Good for |
| LOD (Limit of Detection) | ~1 ng | ~10 pg (SIM mode) | ~100 ng (UV/ELSD) | ~10 µg |
| Critical Limitation | Cannot prove double bond position | Requires specific derivatization | Difficult to couple with MS directly | Low sensitivity for minor impurities |
| Verdict | Routine Screening Only | REQUIRED for Identity | REQUIRED for Purity | Supportive |
Why "Standard" Methods Fail
Synthetic routes (e.g., Wittig coupling or alkyne hydrogenation) often produce regioisomers where double bonds migrate to thermodynamically stable conjugated positions, or stereoisomers (trans/E) due to incomplete stereocontrol.
-
Risk: A 99% pure GC-FID peak could actually be a 50:50 mixture of the target (
4,10,13,16) and Adrenic acid ( 7,10,13,16). -
Solution: The combination of Ag-HPLC (to separate isomers) and DMOX-GC-MS (to fingerprint the
4 position) is the only self-validating system.
Structural Validation: The DMOX Protocol
Mass spectrometry of methyl esters (FAMEs) yields generic spectra for isomers. To prove the double bond is at C4 and not C7 , you must synthesize 4,4-dimethyloxazoline (DMOX) derivatives. The oxazoline ring stabilizes the charge, allowing radical-induced cleavage along the chain that reveals the exact double bond positions.
Experimental Protocol: Preparation of DMOX Derivatives
This protocol converts free fatty acids or methyl esters into DMOX derivatives for GC-MS.
Reagents:
-
2-amino-2-methyl-1-propanol
-
Trifluoroacetic anhydride (TFAA) (optional for rapid method) or heat
-
Dichloromethane (DCM)
-
Nitrogen gas
Step-by-Step Workflow:
-
Sample Prep: Dissolve 1 mg of synthetic this compound (or its methyl ester) in 500 µL of 2-amino-2-methyl-1-propanol.
-
Reaction: Heat the mixture at 180°C for 1 hour in a sealed reaction vial under nitrogen. Note: This high temperature drives the condensation to form the ring.
-
Extraction: Cool to room temperature. Add 2 mL distilled water and 2 mL DCM. Vortex vigorously for 30 seconds.[2]
-
Phase Separation: Centrifuge at 2000 x g for 3 minutes. Collect the lower organic phase (DCM).
-
Drying: Pass the DCM phase through a small column of anhydrous sodium sulfate to remove water.
-
Evaporation: Evaporate solvent under a gentle stream of nitrogen.
-
Reconstitution: Redissolve in hexane for GC-MS injection.
Data Interpretation (The "Fingerprint")
In the Mass Spectrum of the DMOX derivative:
- 4 Marker: Look for a diagnostic gap between m/z 113 and m/z 126 .
-
The "Gap": Unlike Adrenic acid, which has methylene-interrupted bonds (
7,10...), your target has a saturated chain between C4 and C10. You must observe a clean series of peaks separated by 14 amu (CH2 groups) in this region. - 10, 13, 16 Markers: Characteristic gaps of 12 amu will appear at the higher mass range, confirming the standard n-6 tail.
Purity Assessment: Silver Ion (Ag+) HPLC
While GC-MS confirms identity, Silver Ion Chromatography confirms purity. Silver ions (
-
Number of Double Bonds: More bonds = stronger retention.[3]
-
Geometry: Cis bonds complex more strongly than trans bonds (due to steric accessibility).
-
Position: Separates
4,10... from 7,10... isomers.
Recommended Ag-HPLC Conditions
-
Column: ChromSpher Lipids (Ag-loaded cation exchange) or equivalent (e.g., Nucleosil Ag+).
-
Mobile Phase A: Hexane (0.1% Acetonitrile).
-
Mobile Phase B: Hexane (1.0% Acetonitrile).
-
Gradient: 0-100% B over 45 minutes.
-
Detection: UV at 205 nm (low sensitivity) or ELSD (Evaporative Light Scattering Detector - preferred for synthetic standards).
Pass Criteria: The chromatogram must show a single symmetric peak. Any shoulder or preceding peak indicates trans-isomer contamination (which elutes earlier than cis) or positional isomers.
Visualizing the Analytical Logic
The following diagram illustrates the decision tree for validating the synthetic lipid.
Figure 1: Analytical workflow for validating Non-Methylene Interrupted Fatty Acids (NMIFA).
Mechanistic Insight: The Silver Ion Interaction
To understand why Ag-HPLC is non-negotiable, we must visualize the interaction.
Figure 2: Mechanism of Silver Ion Chromatography. Cis-isomers form stable complexes with Ag+, eluting later than trans-impurities.
References
-
LIPID MAPS®. (2011). High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]
-
Christie, W.W. (2019). Mass Spectrometry of Fatty Acid Derivatives: DMOX Derivatives. AOCS Lipid Library. Retrieved from [Link]
-
Nikolova-Damyanova, B. (2019).[4] Silver Ion Chromatography and Lipids. AOCS Lipid Library. Retrieved from [Link]
-
Yu, Q.T., et al. (1989). Location of double bonds in fatty acids of fish oil and rat testis lipids. Gas chromatography-mass spectrometry of the oxazoline derivatives. Lipids, 24(1), 79-83.[5][6] Link
Sources
- 1. Regulation of the biosynthesis of 4,7,10,13,16,19-docosahexaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lipidmaps.org [lipidmaps.org]
- 3. Silver Ion High-Performance Liquid Chromatography—Atmospheric Pressure Chemical Ionization Mass Spectrometry: A Tool for Analyzing Cuticular Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aocs.org [aocs.org]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Validation of Novel Fatty Acids as Dietary Biomarkers: Docosa-4,10,13,16-tetraenoic Acid as a Case Study Against the Gold Standard of Docosahexaenoic Acid (DHA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of novel long-chain fatty acids as dietary biomarkers. We will dissect the established validation criteria through a comparative analysis of Docosahexaenoic Acid (DHA), a well-established biomarker of fatty fish intake, and Docosa-4,10,13,16-tetraenoic acid, a lesser-known polyunsaturated fatty acid, as a prospective candidate. This in-depth guide will equip researchers with the foundational knowledge and experimental designs necessary to critically evaluate and validate new dietary biomarkers.
The Imperative for Validated Dietary Biomarkers
In the realm of nutritional science and drug development, objective measures of dietary intake are paramount. Traditional self-reported dietary assessment methods are fraught with limitations, including recall bias and inaccurate quantification. Dietary biomarkers, which are objectively measured indicators of dietary exposure in biological samples, offer a more precise and reliable alternative. The validation of such biomarkers is a rigorous process, ensuring that they accurately reflect dietary intake and are robust for use in clinical and epidemiological studies.
The Gold Standard: Docosahexaenoic Acid (DHA) as a Dietary Biomarker
Docosahexaenoic acid (DHA, 22:6n-3) is an omega-3 polyunsaturated fatty acid renowned for its critical roles in neural and retinal development.[1] Its utility as a dietary biomarker is well-documented and serves as an excellent benchmark for validating novel fatty acids.
Dietary Sources and Endogenous Synthesis:
The primary dietary sources of DHA are cold-water fatty fish such as salmon, mackerel, herring, and sardines.[2] Algal oil is a significant vegetarian source.[3] While humans can synthesize DHA from its precursor, alpha-linolenic acid (ALA), an essential fatty acid found in plant oils, this conversion is inefficient.[3] This limited endogenous synthesis is a key attribute of a good dietary biomarker, as it means that tissue levels of DHA are largely reflective of dietary intake.
Metabolic Fate:
Once consumed, DHA is incorporated into phospholipids in cell membranes, particularly in the brain and retina.[1] It is also found in plasma and erythrocytes, making it accessible for measurement.
A Novel Candidate: The Case for this compound
This compound is a 22-carbon polyunsaturated fatty acid. Its potential as a dietary biomarker remains largely unexplored. Based on its structure, it is likely an omega-6 fatty acid. A closely related and more studied isomer is adrenic acid (all-cis-7,10,13,16-docosatetraenoic acid), which is known to be an elongation product of arachidonic acid.[4][5]
Hypothesized Endogenous Synthesis:
It is plausible that this compound is also synthesized endogenously through the omega-6 pathway. Understanding the efficiency of this pathway is a critical first step in its validation as a dietary biomarker. A high rate of endogenous synthesis would diminish its utility as an indicator of dietary intake.
A Comparative Framework for Biomarker Validation
To objectively assess the potential of this compound as a dietary biomarker, we will compare it against DHA using the eight established validation criteria for biomarkers of food intake.[4][6]
Table 1: Comparative Validation of DHA and this compound as Dietary Biomarkers
| Validation Criterion | Docosahexaenoic Acid (DHA) | This compound (Potential) |
| Plausibility | High: A known component of specific foods (fatty fish, algae) with limited endogenous synthesis. | Unknown: Dietary sources are not yet identified. Its potential endogenous synthesis pathway needs to be elucidated. |
| Dose-Response | Established: A clear dose-response relationship exists between DHA intake and its concentration in blood and tissues. | To be determined: Requires controlled intervention studies with varying doses of potential food sources. |
| Time-Response | Characterized: The kinetics of DHA in different tissues (e.g., plasma, erythrocytes) after ingestion are well-studied, reflecting short- to long-term intake. | To be determined: Pharmacokinetic studies are needed to understand its absorption, distribution, metabolism, and excretion. |
| Robustness | High: Reflects intake of fatty fish even within the context of a varied diet. | To be determined: Its presence and response to intake need to be verified in mixed-meal studies. |
| Reliability | High: Correlates well with other biomarkers of fish intake and with detailed dietary records. | To be determined: Requires comparison with established dietary assessment methods and other potential biomarkers of its source foods. |
| Stability | High: Stable in biological samples under standard storage conditions. | To be determined: Stability studies in various biological matrices are necessary. |
| Analytical Performance | Excellent: Well-established and validated analytical methods (GC-MS, LC-MS) exist for its accurate and precise quantification. | Feasible: Existing analytical methods for fatty acids can be adapted and validated for its specific measurement. |
| Interlaboratory Reproducibility | High: Good agreement between different laboratories using standardized methods. | To be determined: Requires round-robin testing once a standardized analytical method is established. |
Experimental Workflows for Validation
The validation of a novel fatty acid biomarker like this compound necessitates a structured experimental approach.
Caption: A phased approach to dietary biomarker validation.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Profiling
This method is a gold standard for the quantitative analysis of total fatty acids in a biological sample.
1. Lipid Extraction:
-
To 100 µL of plasma or red blood cell lysate, add 1 mL of a 2:1 (v/v) chloroform:methanol solution containing an appropriate internal standard (e.g., C17:0).
-
Vortex vigorously for 2 minutes.
-
Add 200 µL of 0.9% NaCl solution, vortex again, and centrifuge at 2000 x g for 5 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
2. Saponification and Methylation:
-
Evaporate the solvent from the extracted lipids under a stream of nitrogen.
-
Add 1 mL of 0.5 M NaOH in methanol and heat at 100°C for 10 minutes to saponify the fatty acids.
-
Cool, then add 1 mL of 14% boron trifluoride in methanol and heat at 100°C for another 5 minutes to form fatty acid methyl esters (FAMEs).
-
Cool to room temperature and add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Vortex and centrifuge; the upper hexane layer containing the FAMEs is collected for analysis.
3. GC-MS Analysis:
-
Injector: 250°C, splitless mode.
-
Column: A polar capillary column (e.g., DB-23, 60 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 100°C, hold for 2 min, ramp to 240°C at 3°C/min, and hold for 10 min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 50-550.
-
Identification: FAMEs are identified by their retention times compared to known standards and their characteristic mass spectra.
-
Quantification: The abundance of each FAME is determined by integrating the peak area and normalizing to the internal standard.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Free Fatty Acid Analysis
LC-MS is particularly useful for analyzing free (non-esterified) fatty acids without the need for derivatization.
1. Sample Preparation:
-
To 50 µL of plasma, add 200 µL of ice-cold acetonitrile containing a suite of deuterated internal standards for various fatty acids.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for injection.
2. LC-MS/MS Analysis:
-
Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.
-
Gradient: A suitable gradient from, for example, 30% B to 100% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in negative ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. Specific precursor-to-product ion transitions for each fatty acid of interest and its corresponding internal standard are monitored.
-
Conclusion and Future Directions
The validation of this compound as a dietary biomarker presents a compelling scientific challenge. While its structural similarity to other known fatty acids provides a theoretical framework for its analysis and potential metabolic pathways, the critical questions of its dietary origin and the extent of its endogenous synthesis remain unanswered.
This guide has outlined a clear, systematic path forward. By leveraging the established principles of biomarker validation and robust analytical methodologies, and by using well-characterized biomarkers like DHA as a benchmark, the scientific community can rigorously evaluate the potential of this compound and other novel fatty acids. The successful validation of new dietary biomarkers will undoubtedly enhance our ability to understand the complex interplay between diet, metabolism, and disease, ultimately paving the way for more precise nutritional recommendations and therapeutic interventions.
References
-
Adrenic acid: A promising biomarker and therapeutic target (Review). Experimental and Therapeutic Medicine. [Link]
-
Dietary biomarkers—an update on their validity and applicability in epidemiological studies. Nutrition Reviews. [Link]
-
Metabolism of adrenic acid to vasodilatory 1α,1β-dihomo-epoxyeicosatrienoic acids by bovine coronary arteries. American Journal of Physiology-Heart and Circulatory Physiology. [Link]
-
Docosahexaenoic acid - PMC - NIH. National Center for Biotechnology Information. [Link]
-
Validation of biomarkers of food intake—critical assessment of candidate biomarkers - PMC. National Center for Biotechnology Information. [Link]
-
Regulation of the biosynthesis of 4,7,10,13,16,19-docosahexaenoic acid. PubMed. [Link]
-
Docosahexaenoic and Arachidonic Acids as Neuroprotective Nutrients throughout the Life Cycle. MDPI. [Link]
-
Docosatetraenoic acid - Wikipedia. Wikipedia. [Link]
-
Trans n-3 eicosapentaenoic and docosahexaenoic acid isomers exhibit different inhibitory effects on arachidonic acid metabolism in human platelets compared to the respective cis fatty acids. PubMed. [Link]
-
Biosynthesis of docosahexaenoic acid (DHA, 22:6-4, 7,10,13,16,19): Two distinct pathways. ResearchGate. [Link]
-
Inhibitory effect of docosa-4,7,10,13,16,19-hexaenoic acid upon the oxidative desaturation of linoleic into gamma-linolenic acid and of alpha-linolenic into octadeca-6,9,12,15-tetraenoic acid. PubMed. [Link]
-
Metabolism of Trans Polyunsaturated Fatty Acids Formed during Frying. AOCS. [Link]
-
Regulation of the biosynthesis of 4,7,10,13,16-docosapentaenoic acid. PubMed. [Link]
-
Docosahexaenoic Acid (Dha) – The Magic of Master Brain. Asian Journal of Nursing Education and Research. [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
